Alvespimycin
Description
This compound is a derivative of geldanamycin and heat shock protein (HSP) 90 inhibitor. It has been used in trials studying the treatment of solid tumor in various cancer as an antitumor agent. In comparison to the first HSP90 inhibitor tanespimycin, it exhibits some pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity and superior antitumor activity.
This compound has been reported in Cullen corylifolium and Trichosanthes kirilowii with data available.
This compound is an analogue of the antineoplastic benzoquinone antibiotic geldanamycin. This compound binds to HSP90, a chaperone protein that aids in the assembly, maturation and folding of proteins. Subsequently, the function of Hsp90 is inhibited, leading to the degradation and depletion of its client proteins such as kinases and transcription factors involved with cell cycle regulation and signal transduction.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFRQPKVAWMTJO-LMZWQJSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963646 | |
| Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Alvespimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
467214-20-6 | |
| Record name | 17-Dimethylaminoethylamino-17-demethoxygeldanamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467214-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alvespimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvespimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVESPIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Alvespimycin in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alvespimycin (17-dimethylaminoethylamino-17-demethoxygeldanamycin, 17-DMAG) is a potent, second-generation, semi-synthetic ansamycin antibiotic that acts as a heat shock protein 90 (HSP90) inhibitor.[1] By targeting the N-terminal ATPase activity of HSP90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a multitude of oncogenic client proteins.[2][3] This targeted degradation cripples essential signaling pathways that drive cancer cell proliferation, survival, and therapy resistance, ultimately leading to apoptosis and cell cycle arrest.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including detailed experimental protocols and quantitative data to facilitate further research and drug development.
Introduction to this compound and its Target: HSP90
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins.[6][7] In cancer cells, HSP90 is often overexpressed and is essential for the stability and activity of numerous oncoproteins that are mutated or overexpressed, contributing to all six hallmarks of cancer.[4][7] These client proteins include key signaling molecules such as receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., RAF-1, AKT), and transcription factors (e.g., mutant p53).[3]
This compound, a derivative of geldanamycin, exhibits several pharmacological advantages over its predecessor, including increased water solubility, higher oral bioavailability, and reduced hepatotoxicity.[3] It binds with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its ATPase activity, which is crucial for the chaperone's function.[2][8]
Mechanism of Action: From HSP90 Inhibition to Cancer Cell Death
The primary mechanism of action of this compound involves the competitive inhibition of ATP binding to HSP90. This inhibition locks the chaperone in a conformation that is unfavorable for client protein maturation and stability. The subsequent cascade of events culminates in the targeted degradation of oncogenic client proteins via the ubiquitin-proteasome pathway, leading to the simultaneous disruption of multiple oncogenic signaling pathways.[6][7]
Disruption of the HSP90 Chaperone Cycle
The HSP90 chaperone cycle is an ATP-dependent process. This compound's binding to the N-terminal domain of HSP90 prevents ATP hydrolysis, stalling the cycle and leading to the dissociation of co-chaperones and the recruitment of ubiquitin ligases. This ultimately targets the client proteins for proteasomal degradation. A key indicator of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, most notably HSP70.[6][7]
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 5. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. corefacilities.iss.it [corefacilities.iss.it]
- 8. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Alvespimycin as an HSP90 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvespimycin (also known as 17-DMAG or KOS-1022) is a semi-synthetic derivative of the ansamycin antibiotic geldanamycin.[1] It is a potent, second-generation inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[2][3] Compared to its predecessor tanespimycin (17-AAG), this compound exhibits improved pharmacological properties, including increased water solubility, higher oral bioavailability, and reduced hepatotoxicity, making it a more promising candidate for clinical development.[2][4][5] This document provides an in-depth technical overview of this compound, including its mechanism of action, effects on cellular signaling, quantitative efficacy data, and detailed experimental protocols.
Chemical Properties
This compound is a 19-membered macrocyclic lactam.[1][2] Its chemical structure features a benzoquinone moiety, which is critical for its interaction with HSP90. The substitution at the C17 position with a dimethylaminoethylamino group enhances its solubility and pharmacological profile compared to earlier geldanamycin derivatives.[2][4]
-
Chemical Formula: C₃₂H₄₈N₄O₈[2]
-
Molecular Weight: 616.7 g/mol [1]
-
Chemical Name: [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate[1]
Mechanism of Action
Heat Shock Protein 90 (HSP90) is an ATP-dependent molecular chaperone that facilitates the proper folding, conformational maturation, and stability of a wide array of "client" proteins.[7][8] These clients include numerous kinases, transcription factors, and steroid hormone receptors that are often overexpressed or mutated in cancer cells, driving proliferation, survival, and resistance to therapy.[2][7]
This compound exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of HSP90.[9][10] This competitive inhibition of ATP binding locks the chaperone in an open conformation, preventing the conformational changes necessary for its function.[8] The disruption of the HSP90 chaperone cycle leads to the destabilization of the HSP90-client protein complex. Consequently, the client proteins become misfolded and are targeted for ubiquitination and subsequent degradation by the proteasome.[2][10][11]
A key pharmacodynamic biomarker of HSP90 inhibition is the induction of a heat shock response, characterized by the transcriptional upregulation of other heat shock proteins, most notably HSP70.[12][13] This occurs as the cell attempts to compensate for the loss of HSP90 function and manage the accumulation of unfolded proteins.[12][14]
Affected Signaling Pathways
By promoting the degradation of numerous oncoproteins, this compound simultaneously disrupts multiple critical signaling pathways that are hallmarks of cancer. This multi-targeted approach is a key advantage of HSP90 inhibitors.
Key pathways affected include:
-
PI3K/AKT/mTOR Pathway: Degradation of AKT, a central node in this survival pathway, leads to decreased cell survival and proliferation.[9][12]
-
RAS/RAF/MEK/ERK Pathway: Degradation of client proteins like RAF-1 and C-RAF disrupts this mitogenic signaling cascade.[2][15]
-
HER2/EGFR Signaling: In cancers driven by overexpression of receptor tyrosine kinases like HER2 (ERBB2) or EGFR, this compound induces their degradation, shutting down downstream signaling.[2]
-
Cell Cycle Regulation: Degradation of cell cycle regulators such as CDK4 and CDK6 can lead to cell cycle arrest, typically in the G0/G1 phase.[2][12]
-
TGF-β Signaling: HSP90 stabilizes TGF-β receptors (TβRs). This compound-induced destabilization of TβRs can mitigate TGF-β signaling, which is implicated in fibrosis and cancer progression.[13][16]
Quantitative Data
The efficacy of this compound has been quantified across numerous preclinical models. The following tables summarize key in vitro potency and pharmacokinetic data.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Endpoint | Value (nM) | Reference(s) |
| N/A (Cell-free) | N/A | HSP90 Binding (IC₅₀) | 62 | [6][17] |
| SKBR3 | Breast Cancer | Her2 Degradation (EC₅₀) | 8 | [6][18] |
| SKOV3 | Ovarian Cancer | Her2 Degradation (EC₅₀) | 46 | [6][18] |
| SKBR3 | Breast Cancer | Hsp70 Induction (EC₅₀) | 4 | [6][18] |
| SKOV3 | Ovarian Cancer | Hsp70 Induction (EC₅₀) | 14 | [6][18] |
| K562 | Chronic Myeloid Leukemia | Metabolic Activity (IC₅₀, 48h) | 50 | [12] |
| K562-RC (Imatinib-Resistant) | Chronic Myeloid Leukemia | Metabolic Activity (IC₅₀, 48h) | 31 | [12] |
| K562-RD (Imatinib-Resistant) | Chronic Myeloid Leukemia | Metabolic Activity (IC₅₀, 48h) | 44 | [12] |
| A2058 | Melanoma | Cytotoxicity (IC₅₀) | 2.1 | [6] |
| AGS | Gastric Cancer | Cytotoxicity (IC₅₀) | 16,000 | [6] |
| WI-38 (Fibroblast) | Normal Lung | Cytotoxicity (CTC₅₀) | 3,760 | [13] |
| LL97A (Fibroblast) | Normal Lung | Cytotoxicity (CTC₅₀) | 3,550 | [13] |
Table 2: Pharmacokinetic Properties of this compound in Humans (Phase I Clinical Trial)
| Parameter | Value (at 80 mg/m² dose) | Reference(s) |
| Mean Peak Concentration (Cmax) | 2680 nmol/L | [2] |
| Mean Volume of Distribution (Vd) | 385 L | [2] |
| Mean Clearance | 18.9 L/hr | [2] |
| Half-life (t½) | Median: 18.2 h (range: 9.9-54.1 h) | [2] |
| Protein Binding | Minimal | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of HSP90 inhibitors. Below are protocols for key experiments.
HSP90 Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled probe from the HSP90 ATP-binding site.
Materials:
-
Purified recombinant human HSP90 protein (α or β isoforms).
-
Fluorescent probe (e.g., BODIPY-labeled geldanamycin).
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/ml bovine gamma globulin, 2 mM DTT).
-
This compound (or other test compounds) dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further into the assay buffer.
-
In a 384-well plate, mix the HSP90 protein and the fluorescent probe to final concentrations of ~50 nM and ~10 nM, respectively.
-
Add the diluted this compound or DMSO (vehicle control) to the wells. The final DMSO concentration should be ≤0.25%.[6]
-
Incubate the plate for 3 hours at 30°C, protected from light.[6]
-
Measure fluorescence polarization on a plate reader (e.g., excitation at 485 nm, emission at 535 nm).[6]
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Western Blotting for Client Protein Degradation and HSP70 Induction
This method assesses the pharmacodynamic effects of this compound in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., K562, SKBR3).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-AKT, anti-HER2, anti-CDK4, anti-HSP70, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 or 48 hours).
-
Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (GAPDH or β-actin) to ensure equal protein loading.
Cell Viability Assay (Resazurin/MTS)
This assay measures cell metabolic activity as an indicator of viability and proliferation.
Materials:
-
96-well cell culture plates.
-
Cells and culture medium.
-
This compound.
-
Resazurin sodium salt solution or a commercial MTS reagent.
-
Plate reader (absorbance or fluorescence).
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Add serial dilutions of this compound to the wells. Include wells with untreated cells (negative control) and medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
Add the resazurin or MTS reagent to each well according to the manufacturer's instructions (typically 10-20% of the well volume).[19]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the dye.[19]
-
Measure the absorbance (for MTS) or fluorescence (for resazurin) using a microplate reader.
-
After subtracting the background, normalize the data to the untreated control wells and plot a dose-response curve to determine the IC₅₀ value.
Clinical Development Status
This compound has been evaluated in multiple Phase I and II clinical trials for various malignancies, including advanced solid tumors, chronic myeloid leukemia (CML), and chronic lymphocytic leukemia (CLL).[20][21][22] These trials established a recommended Phase II dose (e.g., 80 mg/m² weekly IV) and demonstrated manageable toxicity, with common adverse events including gastrointestinal issues, fatigue, and ocular disturbances.[2][20] While some clinical activity was observed, including partial and complete responses in some patients, this compound has not yet progressed to Phase III trials for a specific indication.[20] Development was discontinued for some indications, and the rights to the compound have been transferred between pharmaceutical companies.[3][23]
Conclusion
This compound is a potent, second-generation HSP90 inhibitor with a well-defined mechanism of action that involves the disruption of the HSP90 chaperone machinery and subsequent degradation of numerous oncogenic client proteins. Its ability to simultaneously target multiple key signaling pathways provides a strong rationale for its use in cancer therapy. While its clinical development has faced challenges, the extensive preclinical data and the insights gained from clinical trials continue to make this compound an important tool for cancer research and a valuable benchmark for the development of next-generation HSP90 inhibitors.
References
- 1. This compound | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A physiologically based pharmacokinetic model of this compound in mice and extrapolation to rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Trial of the Intravenous Hsp90 Inhibitor this compound (17-DMAG) in Patients with Relapsed Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Exhibits Potential Anti-TGF-β Signaling in the Setting of a Proteasome Activator in Rats with Bleomycin-Induced Pulmonary Fibrosis: A Promising Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. broadpharm.com [broadpharm.com]
- 20. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. This compound - Kosan Biosciences - AdisInsight [adisinsight.springer.com]
In-Depth Technical Guide: HSP90 Client Proteins Modulated by Alvespimycin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alvespimycin (17-DMAG) is a potent second-generation inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in oncogenesis. By binding to the ATP pocket in the N-terminus of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitin-proteasome-mediated degradation of its client proteins. This targeted degradation of oncoproteins makes this compound a compelling agent in cancer therapy. This technical guide provides a comprehensive overview of the HSP90 client proteins affected by this compound, presenting quantitative data on their degradation, detailed experimental protocols for their identification and characterization, and visual representations of the impacted signaling pathways.
HSP90 Client Proteins Affected by this compound
This compound treatment leads to the degradation of a multitude of HSP90 client proteins, many of which are key drivers of cancer cell proliferation, survival, and metastasis. The following table summarizes a list of prominent client proteins affected by this compound, along with available quantitative data from various studies.
| Client Protein | Protein Class | Cancer Type/Cell Line | Quantitative Data | Citation |
| BCR-ABL | Fusion Tyrosine Kinase | Chronic Myeloid Leukemia (K562) | IC50 of 50 nM in K562 cells. | [1][2] |
| Her-2/ERBB2 | Receptor Tyrosine Kinase | Breast Cancer | Reduced levels observed. | [3] |
| EGFR | Receptor Tyrosine Kinase | Various Cancers | Known client, levels are reduced. | [3] |
| Akt | Serine/Threonine Kinase | Various Cancers | Known client, levels are reduced. | [3] |
| Raf-1 | Serine/Threonine Kinase | Various Cancers | Known client, levels are reduced. | [3] |
| p53 (mutant) | Tumor Suppressor | Various Cancers | Known client, levels are reduced. | [3] |
| CDK4 | Cyclin-Dependent Kinase | Various Cancers | Depletion detected in tumor samples. | [3][4] |
| CDK6 | Cyclin-Dependent Kinase | Various Cancers | Known client, levels are reduced. | [3] |
| Steroid Receptors | Nuclear Receptors | Hormone-dependent Cancers | Known clients, levels are reduced. | [3] |
| BRAF | Serine/Threonine Kinase | Melanoma, Colorectal Cancer | Known client, levels are reduced. | [3] |
| LCK | Tyrosine Kinase | T-cell Leukemia | Depletion detected in PBMCs. | [4] |
Experimental Protocols
The identification and characterization of HSP90 client proteins affected by this compound rely on a combination of biochemical and proteomic techniques. Below are detailed methodologies for key experiments.
Western Blotting for Client Protein Degradation
This protocol is designed to quantify the degradation of specific HSP90 client proteins, such as CDK4 and Akt, following this compound treatment.
a. Cell Culture and Treatment:
-
Culture cancer cells (e.g., K562 for BCR-ABL, MCF-7 for Her-2) in appropriate media and conditions.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) or a vehicle control (DMSO) for various time points (e.g., 6, 12, 24 hours).
b. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the client protein of interest (e.g., anti-CDK4, anti-Akt, anti-p-Akt) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
e. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the client protein band to the corresponding loading control band.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) to Confirm HSP90-Client Interaction
This protocol verifies the physical interaction between HSP90 and its client proteins, which is disrupted by this compound.
a. Cell Lysis for Co-IP:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody against HSP90 or the specific client protein overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
c. Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described above, probing for both HSP90 and the client protein.
Quantitative Mass Spectrometry (LC-MS/MS) for Global Proteome Analysis
This advanced proteomic approach provides a comprehensive and unbiased quantification of changes in the proteome following this compound treatment, enabling the discovery of novel client proteins.
a. Sample Preparation:
-
Treat cells with this compound or vehicle control.
-
Lyse cells and quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Label peptides with isotopic tags (e.g., TMT, iTRAQ) for multiplexed quantification or perform label-free quantification.
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptide mixture using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
c. Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., Sequest, Mascot).
-
Quantify the relative abundance of proteins between treated and control samples.
-
Perform statistical analysis to identify proteins with significant changes in expression.
-
Bioinformatic analysis can then be used to identify potential HSP90 client proteins based on known interaction databases and functional annotations.
Signaling Pathways and Experimental Workflows
This compound-induced degradation of HSP90 client proteins has profound effects on various signaling pathways that are critical for cancer cell survival and proliferation.
Experimental Workflow for Identifying this compound-Affected HSP90 Clients
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Akt is a well-established HSP90 client protein. Its degradation following this compound treatment leads to the inactivation of this pro-survival pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Several components of this pathway, including the IKK complex, are influenced by HSP90. By destabilizing these components, this compound can suppress NF-κB activity.
Conclusion
This compound represents a promising therapeutic strategy for a variety of cancers by targeting the HSP90 chaperone machinery and inducing the degradation of a wide range of oncoproteins. A thorough understanding of the specific client proteins affected and the downstream consequences on cellular signaling is paramount for the rational design of clinical trials and the development of effective combination therapies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and clinicians working to harness the full potential of HSP90 inhibition in cancer treatment. Further quantitative proteomic studies will undoubtedly continue to expand the known repertoire of this compound-sensitive HSP90 clients, paving the way for more precise and personalized cancer therapies.
References
- 1. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Alvespimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvespimycin (17-dimethylaminoethylamino-17-demethoxygeldanamycin, 17-DMAG) is a second-generation, semi-synthetic analogue of the natural product geldanamycin, and a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] By targeting the N-terminal ATP-binding domain of HSP90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of "client" proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.[3][4] This mode of action makes this compound a compelling candidate for cancer therapy. Compared to its predecessor, tanespimycin (17-AAG), this compound exhibits a more favorable pharmacological profile, including increased water solubility and higher oral bioavailability.[2][3][5][6] This guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, summarizing key data from clinical trials and preclinical studies.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized in several clinical trials, primarily involving intravenous administration in patients with advanced solid tumors and hematological malignancies. More recently, an oral formulation has also been evaluated.
Intravenous Administration
A pivotal Phase I clinical trial in patients with advanced solid cancers provides a comprehensive dataset for the intravenous administration of this compound.[5][7] The key pharmacokinetic parameters from this study are summarized in the table below.
| Parameter | Value (at 80 mg/m²) |
| Maximum Plasma Concentration (Cmax) | 2680 nmol/L |
| Area Under the Curve (AUC) | Proportional to dose up to 80 mg/m² |
| Terminal Half-life (t½) | Median: 18.2 hours (range: 9.9 - 54.1 hours) |
| Clearance (CL) | Mean: 18.9 L/hr |
| Volume of Distribution (Vd) | Mean: 385 L |
| Data from a Phase I study in patients with advanced solid tumors.[2][7] |
The study demonstrated that both the area under the curve (AUC) and the maximum plasma concentration (Cmax) of this compound increased proportionally with doses up to 80 mg/m².[5][7]
Oral Administration and Bioavailability
A Phase I study of an oral formulation of this compound in patients with advanced malignancies provided the first quantitative data on its oral bioavailability in humans.[1]
| Parameter | Value |
| Absolute Oral Bioavailability | ~51-52% |
| Time to Maximum Plasma Concentration (Tmax) | ~2 hours |
| Terminal Half-life (t½) (Oral) | 19 hours |
| Clearance (CL/F) (Oral) | 44 L/hr |
| Data from a Phase I study of oral this compound.[1][5] |
The oral bioavailability of this compound in humans is approximately 51-52%, a significant improvement over earlier HSP90 inhibitors.[1] The half-life following oral administration is comparable to that observed with intravenous infusion.[5]
Experimental Protocols
Intravenous Administration Study Protocol
A representative Phase I clinical trial of intravenous this compound followed a dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose.[2][5][7]
-
Patient Population: Patients with advanced solid tumors for whom standard therapy was no longer effective.[5]
-
Drug Administration: this compound was administered as a one-hour intravenous infusion once weekly.[2][5] Doses ranged from 2.5 to 106 mg/m².[7]
-
Pharmacokinetic Sampling: Blood samples were collected at multiple time points pre-dose, during the infusion, and up to 96 hours post-infusion to determine plasma concentrations of this compound.[2]
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
Oral Administration Study Protocol
The Phase I study of oral this compound also employed a dose-escalation design with two different schedules.[1]
-
Patient Population: Patients with advanced malignancies.[1]
-
Drug Administration: this compound was administered orally either every other day (QOD) or daily (QD) for four out of six weeks.[1][5] An initial intravenous dose was administered to calculate absolute bioavailability.[1]
-
Pharmacokinetic Sampling: Blood samples were collected after the initial intravenous dose and on day 1 and day 21 of oral dosing to assess pharmacokinetics.[1]
-
Analytical Method: Plasma concentrations were quantified by LC/MS/MS.[8]
Metabolism and Elimination
The metabolism of this compound is considered to be relatively weak in humans.[2][3] In vitro and preclinical studies have identified the primary metabolic pathways:
-
Redox Cycling: this compound can undergo redox cycling catalyzed by cytochrome P450 reductase (CYP3A4/3A5) to form quinones and hydroquinones.[2][3]
-
Glutathione Conjugation: The quinone form of this compound can be conjugated with glutathione at the 19-position of the quinone ring.[2][3]
Elimination of this compound occurs through both renal and biliary pathways.[2][3] In preclinical mouse studies, approximately 10.6–14.8% of the administered dose was recovered unchanged in the urine within 24 hours.[2]
Visualizations
HSP90 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the HSP90 signaling pathway by this compound.
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: A generalized workflow for a clinical pharmacokinetic study.
Metabolic Pathway of this compound
Caption: The metabolic transformation of this compound.
Conclusion
This compound demonstrates a favorable pharmacokinetic profile characterized by a relatively long half-life and, notably, a high oral bioavailability of approximately 51-52% in humans.[1] This represents a significant advantage for clinical development, offering the potential for more convenient oral dosing regimens. The metabolism of this compound is not extensive, and its elimination occurs through both renal and biliary routes. The well-defined mechanism of action, coupled with its promising pharmacokinetic properties, continues to make this compound a subject of interest in the development of novel cancer therapeutics. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile across various cancer types.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of an HSP90 inhibitor, 17-DMAG, intervenes tumor-cell infiltration into multiple organs and improves survival period for ATL model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Alvespimycin's Impact on Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alvespimycin (17-dimethylaminoethylamino-17-demethoxygeldanamycin, 17-DMAG) is a potent, second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are integral components of oncogenic signaling pathways.[3][4] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the ubiquitin-proteasomal degradation of these client proteins.[1][2] This targeted degradation results in the simultaneous blockade of multiple signal transduction pathways that are frequently dysregulated in cancer, making this compound a compelling agent in oncology research and development. This guide provides an in-depth technical overview of this compound's effects on key signal transduction pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
This compound, a derivative of geldanamycin, binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[2] This inhibition prevents the chaperone from adopting its active conformation, which is required for the proper folding and stabilization of its client proteins. Consequently, misfolded or unstable client proteins are targeted for degradation by the proteasome.[1] Many of these client proteins are oncoproteins that drive cellular proliferation, survival, and resistance to apoptosis, including receptor tyrosine kinases, non-receptor tyrosine kinases, steroid hormone receptors, and cell cycle regulators.[1][3] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70, which can be used as a pharmacodynamic biomarker of drug activity.[5][6]
Impact on Key Signal Transduction Pathways
This compound's multi-targeted anti-cancer activity stems from its ability to simultaneously disrupt several critical signaling cascades.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Several key components of this pathway are Hsp90 client proteins. This compound treatment leads to the degradation of Akt, a central node in this pathway, thereby inhibiting downstream signaling.[1][5] This disruption can induce apoptosis and cell cycle arrest in cancer cells.[5]
RAF/MEK/ERK (MAPK) Pathway
The RAF/MEK/ERK Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway that regulates cell proliferation, differentiation, and survival. Key kinases in this pathway, including RAF-1 and mutant B-RAF, are Hsp90 client proteins.[1] this compound treatment leads to their degradation, thereby blocking downstream signaling to MEK and ERK.[5] This is particularly relevant in cancers driven by mutations in BRAF, such as melanoma.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. Several activators of the NF-κB pathway are Hsp90 client proteins. By promoting the degradation of these client proteins, this compound can suppress NF-κB activation and the transcription of its target genes, which are often involved in promoting cancer cell survival and inflammation.[5][7]
Quantitative Data
The efficacy of this compound varies across different cancer cell lines, largely dependent on their reliance on Hsp90 client proteins for survival and proliferation.
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Effect Measured |
| K562 | Chronic Myeloid Leukemia | 50 | Metabolic Activity (48h)[5] |
| K562-RC (Imatinib-resistant) | Chronic Myeloid Leukemia | 31 | Metabolic Activity (48h)[5] |
| K562-RD (Imatinib-resistant) | Chronic Myeloid Leukemia | 44 | Metabolic Activity (48h)[5] |
| SKBR3 | Breast Cancer | 8 ± 4 | Her2 Degradation[8] |
| SKOV3 | Ovarian Cancer | 46 ± 24 | Her2 Degradation[8] |
| MDA-MB-231 | Breast Cancer | 4.5 | Her2 Degradation[9] |
| A2058 | Melanoma | 2.1 | Cytotoxicity (MTT)[9] |
| AGS | Gastric Cancer | 16,000 | Cytotoxicity (MTT)[9] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: Hsp90 Inhibition and Client Protein Degradation
| Parameter | Value | Assay |
| Hsp90 Binding (cell-free) | 62 ± 29 nM (IC50) | Fluorescence Polarization[7] |
| Her2 Degradation (SKBR3 cells) | 8 nM (EC50) | Western Blot[6] |
| Her2 Degradation (SKOV3 cells) | 46 nM (EC50) | Western Blot[6] |
| Hsp70 Induction (SKBR3 cells) | 4 nM (EC50) | Western Blot[6] |
| Hsp70 Induction (SKOV3 cells) | 14 nM (EC50) | Western Blot[6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability in response to this compound treatment.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (17-DMAG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]
-
Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).[11]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][12]
-
If using adherent cells, carefully aspirate the medium.[10] For suspension cells, centrifuge the plate to pellet the cells before aspiration.[10]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570-590 nm with a reference wavelength of 630 nm.[10][12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Expression and Phosphorylation
This protocol details the detection of changes in total and phosphorylated protein levels following this compound treatment.
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.[13]
-
Quantify protein concentration of the lysates.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize bands using an imaging system.[14]
Immunoprecipitation of Hsp90-Client Protein Complexes
This protocol is for the co-immunoprecipitation of Hsp90 and its client proteins to study their interaction.
Materials:
-
Cell culture dishes
-
Non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 25 mM NaCl, 0.1% NP-40 with protease inhibitors)[15]
-
Anti-Hsp90 antibody and control IgG[16]
-
Protein A/G agarose or magnetic beads[15]
-
Wash buffer (lysis buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents (as above)
Procedure:
-
Lyse cells in non-denaturing lysis buffer.[15]
-
Pre-clear the lysate with protein A/G beads.[17]
-
Incubate the pre-cleared lysate with anti-Hsp90 antibody or control IgG overnight at 4°C with rotation.[15]
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.[15]
-
Wash the beads five times with wash buffer.[16]
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest.
Conclusion
This compound is a potent Hsp90 inhibitor that exerts its anti-cancer effects by inducing the degradation of a multitude of oncoproteins. This leads to the simultaneous disruption of key signal transduction pathways, including the PI3K/Akt/mTOR, RAF/MEK/ERK, and NF-κB pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Hsp90 inhibitors. Further research into the nuanced effects of this compound on the complex interplay of cellular signaling networks will continue to inform its clinical development and application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 14. raybiotech.com [raybiotech.com]
- 15. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Anti-Tumor Properties of Alvespimycin (17-DMAG)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alvespimycin (17-dimethylaminoethylamino-17-demethoxygeldanamycin, or 17-DMAG) is a potent, second-generation, semi-synthetic analogue of the natural product geldanamycin. It functions as a high-affinity inhibitor of Heat Shock Protein 90 (Hsp90). Compared to its predecessor tanespimycin (17-AAG), this compound exhibits superior pharmaceutical properties, including increased water solubility, higher oral bioavailability, and greater anti-tumor activity, which has positioned it as a significant compound in clinical investigation.[1][2]
Hsp90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and function of a wide array of "client" proteins. In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of numerous oncoproteins that drive tumor initiation, progression, and survival.[3] By targeting Hsp90, this compound simultaneously disrupts multiple oncogenic signaling pathways, offering a powerful strategy for cancer therapy.
This technical guide provides a detailed overview of the foundational studies that have elucidated the anti-tumor properties of this compound, focusing on its mechanism of action, key preclinical and clinical data, and the experimental protocols used for its evaluation.
Mechanism of Action
Core Mechanism: Hsp90 Inhibition
The primary anti-tumor activity of this compound stems from its direct inhibition of Hsp90.[4] The Hsp90 protein contains a unique ATP-binding pocket in its N-terminal domain, which is crucial for its chaperone activity. This compound competitively binds to this pocket, inhibiting the protein's intrinsic ATPase activity.[5][6] This locks Hsp90 in a conformation that is unable to process and stabilize its client proteins effectively.
Downstream Consequences: Client Protein Degradation
The inhibition of the Hsp90 chaperone cycle triggers the dissociation of the multichaperone complex and leaves the client proteins unfolded and unstable.[5] These misfolded proteins are recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][7]
Because many Hsp90 client proteins are critical oncogenic kinases and transcription factors—such as HER2, EGFR, AKT, RAF-1, CDK4/6, and BCR-ABL—their degradation leads to the simultaneous shutdown of multiple hallmark cancer pathways.[1][3][7] This results in profound anti-cancer effects, including:
-
Induction of Apoptosis: The degradation of pro-survival proteins like AKT leads to the activation of the intrinsic, mitochondrial pathway of apoptosis.[3][5]
-
Cell Cycle Arrest: Depletion of cell cycle regulators such as CDK4 causes cells to arrest, typically in the G0/G1 phase.[5]
-
Pharmacodynamic Biomarker Response: A hallmark cellular response to Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, particularly the inducible Hsp70 (HSP72). The dual signature of client protein depletion and Hsp72 induction serves as a robust pharmacodynamic biomarker for target engagement.[2][8]
Preclinical Anti-Tumor Activity
This compound has demonstrated potent anti-tumor activity in a wide range of preclinical models, both in vitro and in vivo.
In Vitro Efficacy
The drug shows significant potency against Hsp90 and inhibits the growth of various human cancer cell lines at nanomolar concentrations. Its efficacy is particularly noted in cells dependent on overexpressed or mutated Hsp90 client proteins.
| Assay Type | Cell Line / System | Value (IC50 / EC50 / GI50) | Reference |
| Hsp90 Inhibition (cell-free) | Purified Hsp90 | 62 nM | [9] |
| Hsp70 Induction | SKBR3 (Breast Cancer) | 4 nM | [9] |
| Hsp70 Induction | SKOV3 (Ovarian Cancer) | 14 nM | [9] |
| Her2 Degradation | SKBR3 (Breast Cancer) | 8 nM | [9] |
| Her2 Degradation | SKOV3 (Ovarian Cancer) | 46 nM | [9] |
| Metabolic Activity | K562 (CML, Imatinib-sensitive) | 50 nM | [5] |
| Metabolic Activity | K562-RD (CML, Imatinib-resistant) | 44 nM | [5] |
| Metabolic Activity | K562-RC (CML, Imatinib-resistant) | 31 nM | [5] |
| Cell Viability (Median) | PPTP In Vitro Panel | 68 nM | [10] |
| Cell Viability | WI-38 (Fibroblast) | 3.76 µM | [11] |
| Cell Viability | LL97A (Fibroblast) | 3.55 µM | [11] |
Table 1: Summary of In Vitro Activity of this compound.
In Vivo Efficacy
In animal models, this compound demonstrates significant tumor growth inhibition and has been shown to reduce metastasis.
| Model | Dosing Regimen | Observed Effect | Reference |
| Gastric Cancer Xenograft | 10 mg/kg, IP, 3x/week for 4 weeks | Significant reduction in tumor volume and weight. | [6] |
| TCL1-SCID Transplant (CLL) | 10 mg/kg | Prolonged survival. | [4] |
| Alveolar Rhabdomyosarcoma | 50 mg/kg, IP, BID, 2x/week | Intermediate to high anti-tumor activity. | [10] |
Table 2: Summary of In Vivo Anti-Tumor Activity of this compound.
Clinical Evaluation (Phase I Studies)
Study Design and Objectives
Phase I clinical trials were designed to determine the safety, maximum tolerated dose (MTD), pharmacokinetic profile, and recommended Phase II dose of this compound.[8] A key component of these studies was the intensive measurement of pharmacodynamic (PD) markers in both peripheral blood mononuclear cells (PBMCs) and tumor biopsies to establish a biologically effective dose (BED)—the dose at which the drug demonstrates clear evidence of target engagement.[2][8] A common design was the dose-escalation trial, where successive cohorts of patients receive increasing doses until dose-limiting toxicity (DLT) is observed.[8]
Pharmacodynamic and Clinical Activity
Clinical studies confirmed that this compound engages its target, Hsp90, in patients at tolerable doses. The recommended Phase II dose from a foundational study was established at 80 mg/m² administered weekly via intravenous infusion.[8]
| Dose Level | Pharmacodynamic Marker | Result in Patient Samples | Reference |
| ≥ 20 mg/m² | Hsp72 Induction | Significant induction detected in PBMCs. | [2][8] |
| ≥ 40 mg/m² | Hsp72 Induction | Sustained induction for 96 hours in PBMCs. | [2][8] |
| 80 mg/m² | Client Protein Depletion | Depletion of CDK4 and LCK detected in PBMCs. | [8] |
| 80 mg/m² | Hsp90 Inhibition Signature | Confirmed in tumor samples from 3 of 5 patients. | [2][8] |
Table 3: Pharmacodynamic Effects of this compound in a Phase I Trial.
At the recommended dose, this compound demonstrated encouraging signs of clinical activity in heavily pretreated patients across a range of advanced solid tumors.
| Response | Cancer Type | Duration | Reference |
| Complete Response | Castration-Refractory Prostate Cancer | 124 weeks | [2][8] |
| Partial Response | Melanoma | 159 weeks | [2][8] |
| Stable Disease | Renal Cancer | 76 weeks | [2][8] |
| Stable Disease | Castration-Refractory Prostate Cancer | 59 weeks | [2][8] |
| Stable Disease | Chondrosarcoma | 28 weeks | [2][8] |
| Partial Response | HER2+ Metastatic Breast Cancer | - | [12] |
Table 4: Clinical Responses in Phase I Trials of Weekly Intravenous this compound.
Key Experimental Protocols
The foundational evaluation of this compound relied on a set of robust and validated experimental methodologies.
Western Blotting for PD Markers
Objective: To quantify the induction of Hsp72 and the degradation of Hsp90 client proteins (e.g., CDK4, ERBB2) in cell lysates or patient-derived samples (PBMCs, tumor tissue).
Methodology:
-
Sample Collection and Lysis: Patient blood samples were collected at specified time points (e.g., pre-dose, end of infusion, and 1, 8, 24, 48, 96 hours post-dose).[8] PBMCs were isolated via density gradient centrifugation. Cells or tissues were lysed on ice using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity.[13]
-
Protein Quantification: The total protein concentration of the lysate supernatant was determined using a standardized method, such as the BCA Protein Assay, to ensure equal loading.[13]
-
Electrophoresis and Transfer: A specified amount of protein (e.g., 5-15 µg) from each sample was denatured, loaded onto an SDS-PAGE gel, and separated by size via electrophoresis. The separated proteins were then transferred to a nitrocellulose or PVDF membrane.[13][14]
-
Immunoblotting: The membrane was blocked (e.g., with 5% nonfat milk in TBST) to prevent non-specific antibody binding. It was then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Hsp72, anti-CDK4).[14][15]
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate was applied, and the resulting signal was captured on X-ray film or with a digital imager.[13] Band intensity was often normalized to a loading control like GAPDH or β-actin.
Cell Viability Assays (Resazurin/MTT)
Objective: To determine the concentration of this compound that inhibits cell growth or metabolic activity by 50% (IC50 or GI50).
Methodology:
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight.[16]
-
Drug Treatment: A serial dilution of this compound was prepared and added to the wells. Control wells received vehicle (DMSO) only. Plates were incubated for a specified duration (e.g., 48 or 72 hours).[5]
-
Reagent Incubation: After treatment, the assay reagent was added. For an MTT assay, MTT is converted by mitochondrial dehydrogenases in living cells to a purple formazan crystal. For a resazurin assay, the blue resazurin is reduced to the pink, fluorescent resorufin.[5][16]
-
Signal Measurement: For MTT, crystals were dissolved in a solvent (e.g., DMSO), and absorbance was read on a plate reader.[16] For resazurin, fluorescence or absorbance was measured directly.
-
IC50 Calculation: The viability of treated cells was calculated as a percentage of the vehicle control. A dose-response curve was generated by plotting percent viability against the log of the drug concentration, and the IC50 value was determined using non-linear regression analysis.
Cell Cycle and Apoptosis Analysis by Flow Cytometry
Objective: To quantify the effects of this compound on cell cycle distribution and the induction of apoptosis.
Methodology:
-
Cell Treatment: Cells were treated with this compound or vehicle at desired concentrations for a set time period (e.g., 48 hours).[5]
-
Cell Preparation:
-
For Cell Cycle: Cells were harvested, washed, and fixed (e.g., in cold 70% ethanol). Prior to analysis, cells were treated with RNase and stained with a DNA-intercalating dye like propidium iodide (PI).
-
For Apoptosis: Cells were harvested and stained with a combination of Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like PI or 7-AAD.
-
-
Flow Cytometry: Stained cells were analyzed on a flow cytometer. For cell cycle, the instrument measures the fluorescence intensity of the DNA dye, which is proportional to DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases. For apoptosis, the instrument distinguishes between live, early apoptotic, late apoptotic, and necrotic cell populations based on their staining patterns.[5]
Conclusion
The foundational studies of this compound (17-DMAG) have firmly established it as a potent and specific inhibitor of Hsp90 with significant anti-tumor properties. Its mechanism of action—the simultaneous degradation of multiple oncoproteins—provides a strong rationale for its use in cancer therapy. Preclinical data demonstrate its efficacy at nanomolar concentrations in vitro and in relevant in vivo models. Early-phase clinical trials have not only confirmed its mechanism in patients through robust pharmacodynamic readouts but have also shown encouraging signs of durable clinical activity in advanced cancers. The collective data underscore the therapeutic potential of Hsp90 inhibition and highlight this compound as a cornerstone compound in this class of targeted agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HSP | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor this compound (17-DMAG, KOS-1022) by the pediatric preclinical testing program [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A phase I dose-escalation trial of trastuzumab and this compound hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. protocols.io [protocols.io]
- 15. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor XL888 in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Determining the Effective Concentration of Alvespimycin in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvespimycin (also known as 17-DMAG) is a potent, second-generation, semi-synthetic derivative of geldanamycin that functions as a heat shock protein 90 (HSP90) inhibitor.[1] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[1][2] By inhibiting HSP90, this compound leads to the proteasomal degradation of these client oncoproteins, making it a promising agent in cancer therapy.[1][2]
These application notes provide a comprehensive guide for researchers to determine the effective concentration of this compound in various cancer cell lines. The protocols herein describe methods to assess cell viability and to confirm the mechanism of action by observing the degradation of HSP90 client proteins.
Mechanism of Action: The HSP90 Chaperone Cycle and Inhibition by this compound
HSP90 functions in a dynamic cycle fueled by ATP hydrolysis to correctly fold and stabilize its client proteins. This compound competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[3] This disruption leads to the misfolding of client proteins, which are then targeted for ubiquitination and subsequent degradation by the proteasome. A key indicator of HSP90 inhibition is the compensatory upregulation of heat shock protein 70 (HSP70).[4][5]
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cancer cell line. Below is a summary of reported 50% inhibitory concentration (IC50) values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| SKBR3 | Breast Cancer | 8 | Her2 Degradation | [6] |
| SKOV3 | Ovarian Cancer | 46 | Her2 Degradation | [6] |
| MDA-MB-231 | Breast Cancer | 4.5 | Her2 Degradation | [6] |
| A2058 | Melanoma | 2.1 | MTT Assay | [6] |
| AGS | Gastric Cancer | 16,000 | MTT Assay | [6] |
| K562 | Chronic Myeloid Leukemia | 50 | Resazurin Assay | [5][7] |
| K562-RC (Imatinib-resistant) | Chronic Myeloid Leukemia | 31 | Resazurin Assay | [5][7] |
| K562-RD (Imatinib-resistant) | Chronic Myeloid Leukemia | 44 | Resazurin Assay | [5][7] |
| NCI 60 Cell Line Panel | Various | Mean of 63 | Not Specified | [1] |
Table 2: Recommended Cell Seeding Densities for a 96-well Plate
| Cell Type | Seeding Density (cells/well) | Reference |
| Leukemic Cell Lines | 50,000 - 100,000 | [8] |
| Solid Tumor Adherent Cell Lines (general) | 1,000 - 100,000 | [8] |
| Hepa1-6 (Hepatoma) | 5,000 | [9][10] |
| General Cancer Cell Lines (for 72h assay) | 1,000 - 10,000 (empirical determination recommended) | [11] |
Experimental Protocols
The following protocols provide a framework for determining the effective concentration of this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 6.17 mg of this compound (MW: 616.75 g/mol ) in 1 mL of high-quality, sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determining IC50 using the MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (refer to Table 2 or optimize for your cell line). A common starting point is 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6][12]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis and IC50 Determination:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (untreated cells).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Protocol 3: Confirmation of HSP90 Client Protein Degradation by Western Blot
This protocol is used to qualitatively or semi-quantitatively assess the levels of specific HSP90 client proteins and the induction of HSP70 following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates or culture dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Her2, CDK4, AKT, HSP70) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specific duration (e.g., 24 or 48 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to assess the degradation of HSP90 client proteins and the induction of HSP70 in response to this compound treatment. A decrease in the client protein and an increase in HSP70 would confirm the on-target effect of the drug.
-
Table 3: Common HSP90 Client Proteins for Western Blot Analysis
| Client Protein | Associated Cancer Types |
| Her2 (ERBB2) | Breast, Ovarian, Gastric |
| EGFR | Lung, Colorectal, Glioblastoma |
| BRAF | Melanoma, Colorectal, Thyroid |
| AKT | Various Cancers |
| CDK4 | Various Cancers |
| c-Raf | Various Cancers |
| Bcr-Abl | Chronic Myeloid Leukemia |
| IKKα, IKKβ | Chronic Lymphocytic Leukemia |
| BCL2, MCL1 | Chronic Lymphocytic Leukemia |
Troubleshooting
-
High background in MTT assay: Ensure complete removal of medium before adding the solubilization solution. Use serum-free medium during the MTT incubation step if necessary.
-
No or weak signal in Western blot: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer. Use fresh lysis buffer with protease inhibitors.
-
Inconsistent IC50 values: Ensure consistent cell seeding density and cell health. Use a narrow range of drug concentrations around an initial estimated IC50 for more precise determination.
By following these detailed application notes and protocols, researchers can effectively determine the optimal concentration of this compound for their specific in vitro cancer models, paving the way for further investigation into its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Trial of the Intravenous Hsp90 Inhibitor this compound (17-DMAG) in Patients with Relapsed Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. helix.dnares.in [helix.dnares.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Alvespimycin Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvespimycin (17-dimethylaminoethylamino-17-demethoxygeldanamycin, 17-DMAG) is a potent second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (HSP90).[1] As a molecular chaperone, HSP90 is crucial for the conformational maturation, stability, and function of a wide array of client proteins, many of which are integral to oncogenic signaling pathways.[1] These client proteins include key drivers of tumor growth, proliferation, and survival such as HER2, EGFR, AKT, and RAF-1.[1] By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound competitively inhibits its chaperone function, leading to the proteasomal degradation of these client proteins.[2] This disruption of multiple signaling pathways simultaneously makes HSP90 an attractive target for cancer therapy. This compound has demonstrated superior pharmacological properties compared to its predecessor, geldanamycin, including increased water solubility and oral bioavailability.[1][3] These characteristics have made it a valuable tool in preclinical and clinical investigations.
These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of its anti-cancer efficacy. The included data and methodologies are intended to guide researchers in designing and executing robust in vivo studies.
Mechanism of Action: HSP90 Inhibition
This compound's primary mechanism of action is the inhibition of HSP90, which leads to the destabilization and subsequent degradation of numerous oncogenic client proteins. This action triggers a cascade of downstream effects, including cell cycle arrest and apoptosis. A simplified representation of this signaling pathway is illustrated below.
Caption: HSP90 signaling pathway and the mechanism of action of this compound.
Data Presentation: this compound Efficacy in Mouse Xenograft Models
The following tables summarize quantitative data from various studies on the administration of this compound in different mouse xenograft models.
| Tumor Type | Cell Line | Mouse Strain | This compound Dose and Schedule | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Gastric Cancer | AGS | Nude | 10 mg/kg, 3 times/week for 4 weeks | Intraperitoneal (i.p.) | Significant reduction in tumor volume and weight (P < 0.05) | [2] |
| Ovarian Cancer | SK-OV-3 | N/A | N/A | N/A | N/A | [4][5] |
| Breast Cancer | BT-474 | Nude | N/A | N/A | N/A | [6][7][8][9] |
Note: "N/A" indicates that specific quantitative data on tumor growth inhibition with this compound was not provided in the referenced search results for these specific cell lines, although they are mentioned as models for HSP90 inhibitor studies.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenografts
This protocol outlines the general procedure for establishing subcutaneous tumors in mice, a prerequisite for in vivo drug efficacy studies.
Materials:
-
Cancer cell line of interest (e.g., AGS, SK-OV-3, BT-474)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended to improve tumor take rate)
-
Immunocompromised mice (e.g., Nude, SCID, NSG), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Electric clippers
-
70% ethanol
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve 80-90% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with culture medium, collect the cell suspension, and centrifuge. d. Resuspend the cell pellet in sterile PBS or serum-free medium and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability (trypan blue exclusion should be >95%).
-
Cell Preparation for Injection: a. Centrifuge the cell suspension and resuspend the pellet in a 1:1 mixture of cold sterile PBS and Matrigel® to the desired final concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Animal Preparation and Cell Injection: a. Anesthetize the mouse using the chosen method. b. Shave the hair from the injection site (typically the flank). c. Clean the injection site with 70% ethanol. d. Gently pinch the skin and subcutaneously inject the cell suspension (100-200 µL) into the flank. e. Withdraw the needle slowly to prevent leakage. f. Monitor the mice until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring: a. Palpate the injection site regularly to monitor for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week. c. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 . d. Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
Protocol 2: Preparation and Administration of this compound
This protocol describes the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound (17-DMAG) powder
-
Vehicle solution (e.g., sterile saline, 5% dextrose, or a formulation containing DMSO and/or PEG)
-
Sterile vials and syringes
-
Appropriate administration equipment (e.g., gavage needles for oral administration, insulin syringes for injections)
Procedure:
-
Drug Preparation: a. this compound is water-soluble. Prepare the dosing solution by dissolving the required amount of this compound powder in the chosen sterile vehicle. For intravenous administration, a final concentration of 0.1-1.0 mg/mL in 0.9% saline or 5% dextrose has been used in clinical settings.[10] For intraperitoneal administration in mice, a solution in normal saline has been used.[2] b. Ensure the drug is completely dissolved. The solution can be filter-sterilized using a 0.22 µm filter if necessary. c. Prepare fresh dosing solutions for each day of treatment.
-
Administration Routes:
-
Intravenous (i.v.) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Insert the needle (27-30 gauge) into one of the lateral tail veins and slowly inject the this compound solution.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head downwards.
-
Insert the needle (25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution.
-
-
Oral Gavage (p.o.):
-
Restrain the mouse securely.
-
Insert a ball-tipped gavage needle gently into the esophagus.
-
Slowly administer the this compound solution.
-
-
-
Dosing and Schedule:
-
The optimal dose and schedule will depend on the tumor model and should be determined empirically.
-
Based on published studies, a starting point for intraperitoneal administration in a gastric cancer xenograft model is 10 mg/kg, administered three times a week.[2]
-
Dose adjustments may be necessary based on tolerability and efficacy. Monitor the mice for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: A typical experimental workflow for a mouse xenograft study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]
- 5. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. altogenlabs.com [altogenlabs.com]
- 7. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. BT-474 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. Synthetic progestins induce growth and metastasis of BT-474 human breast cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
western blot protocol for measuring HSP70 induction by Alvespimycin
Application Notes: Measuring HSP70 Induction by Alvespimycin
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are key signaling molecules, such as Her-2, EGFR, Akt, and Raf-1, which are often overexpressed or mutated in cancer cells, driving proliferation and survival.[2] Consequently, HSP90 has emerged as a significant target for cancer therapy.
This compound (also known as 17-DMAG) is a potent, water-soluble derivative of geldanamycin that acts as an HSP90 inhibitor.[2][3] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound disrupts its chaperone function.[4] This inhibition leads to the destabilization and subsequent proteasomal degradation of oncogenic client proteins, thereby impeding tumor growth and survival.[2] A hallmark of effective HSP90 inhibition is the compensatory induction of other heat shock proteins, most notably Heat Shock Protein 70 (HSP70).[2][5] The upregulation of HSP70 serves as a robust pharmacodynamic biomarker for target engagement and the cellular response to HSP90 inhibitors like this compound.[3][5]
This document provides a detailed protocol for treating cells with this compound and subsequently measuring the induction of HSP70 using a Western blot assay. This method is fundamental for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of HSP90 inhibitors.
Signaling Pathway of HSP70 Induction by this compound
This compound functions by inhibiting HSP90, which disrupts the protein folding machinery within the cell. This leads to the degradation of HSP90 client proteins, many of which are crucial for cancer cell survival. The cell responds to this stress by activating Heat Shock Factor 1 (HSF1), a transcription factor that drives the expression of protective heat shock proteins, including HSP70.
Caption: Mechanism of this compound-induced HSP70 expression.
Experimental Protocols
This section details the complete workflow for assessing HSP70 induction following cell treatment with this compound.
I. Reagents and Materials
| Reagent/Material | Recommended Supplier/Catalog # |
| Cell Culture Medium (e.g., DMEM, RPMI) | Varies by cell line |
| Fetal Bovine Serum (FBS) | Varies by cell line |
| Penicillin-Streptomycin | Varies by cell line |
| This compound (17-DMAG) | MedChemExpress (HY-10211) or similar |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich (D2650) |
| Phosphate-Buffered Saline (PBS) | Gibco (10010023) or similar |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific (89900) |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific (78440) |
| BCA Protein Assay Kit | Thermo Fisher Scientific (23225) |
| Laemmli Sample Buffer (e.g., 4X) | Bio-Rad (1610747) |
| Precast Polyacrylamide Gels (e.g., 4-15%) | Bio-Rad (4561086) |
| Tris/Glycine/SDS Running Buffer | Bio-Rad (1610732) |
| PVDF Transfer Membrane | Bio-Rad (1620177) |
| Transfer Buffer (e.g., Tris/Glycine) | Bio-Rad (1610734) |
| Methanol, molecular biology grade | Sigma-Aldrich (M1775) |
| Blocking Buffer (5% non-fat dry milk or BSA in TBST) | N/A |
| Tris-Buffered Saline with Tween 20 (TBST) | N/A |
| Primary Antibody: Anti-HSP70 | Cell Signaling Technology (#4872) or similar |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology (#7074) or similar |
| Chemiluminescent HRP Substrate (ECL) | Bio-Rad (1705061) |
| Digital Imaging System | Bio-Rad ChemiDoc or similar |
II. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency. The cell density should be optimized to prevent nutrient depletion during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C or -80°C.
-
Cell Treatment:
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0, 10, 50, 100, 250 nM).
-
The vehicle control should contain the same final concentration of DMSO as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 24 hours). The optimal time should be determined empirically.
-
III. Western Blot Workflow Diagram
Caption: Step-by-step experimental workflow for Western blot analysis.
IV. Detailed Protocol Steps
Step 1: Cell Lysis and Protein Extraction
-
After treatment, place culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.[6]
-
Aspirate the PBS completely.
-
Add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors to each dish (e.g., 500 µL for a 10 cm dish).[7]
-
Use a cell scraper to scrape the adherent cells and collect the lysate into a pre-chilled microcentrifuge tube.[6]
-
Agitate the lysate for 30 minutes at 4°C.[6]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[6][7]
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
Step 2: Protein Quantification (BCA Assay) Accurate protein quantification is crucial for loading equal amounts of protein for each sample.
-
Prepare BSA Standards: Prepare a set of protein standards using the provided Bovine Serum Albumin (BSA) stock.
| Vial | Volume of Diluent | Volume and Source of BSA | Final Concentration |
| A | 0 µL | 30 µL of 2 mg/mL Stock | 2000 µg/mL |
| B | 125 µL | 375 µL of Stock | 1500 µg/mL |
| C | 325 µL | 325 µL of Stock | 1000 µg/mL |
| D | 175 µL | 175 µL of vial B | 750 µg/mL |
| E | 325 µL | 325 µL of vial C | 500 µg/mL |
| F | 325 µL | 325 µL of vial E | 250 µg/mL |
| G | 325 µL | 325 µL of vial F | 125 µg/mL |
| H | 400 µL | 100 µL of vial G | 25 µg/mL |
| I | 400 µL | 0 µL | 0 µg/mL (Blank) |
-
Prepare Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[8][9]
-
Assay:
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the trendline equation to calculate the protein concentration of the unknown samples.[9]
Step 3: Sample Preparation and SDS-PAGE
-
Sample Preparation:
-
Based on the BCA assay results, calculate the volume of lysate needed to obtain 20-40 µg of protein per sample.[7]
-
In a new tube, add the calculated volume of lysate, 4X Laemmli sample buffer (to a final concentration of 1X), and nuclease-free water to equalize the final volume for all samples.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]
-
-
Gel Electrophoresis:
-
Load the denatured samples and a pre-stained protein ladder into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the target protein's size (HSP70 is ~70 kDa, so a 10% or 4-15% gel is appropriate).[7]
-
Run the gel in 1X Tris/Glycine/SDS running buffer at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel.[12]
-
Step 4: Protein Transfer (Western Blotting)
-
Membrane Activation: If using a PVDF membrane, submerge it in 100% methanol for 30 seconds, then rinse with deionized water, and finally equilibrate in transfer buffer for 10 minutes.[13] Nitrocellulose membranes only require equilibration in transfer buffer.
-
Assemble Transfer Sandwich: Assemble the gel and membrane in a transfer sandwich according to the manufacturer's instructions (wet or semi-dry transfer). Ensure the membrane is between the gel and the positive electrode.[13]
-
Transfer: Perform the transfer according to the system's protocol (e.g., 100 V for 60-90 minutes for a wet transfer). Keep the system cool to prevent overheating.[13]
Step 5: Immunoblotting and Detection
| Step | Reagent | Incubation Time & Temperature |
| Blocking | 5% non-fat dry milk in TBST | 1 hour at Room Temperature (RT) |
| Primary Antibody | Anti-HSP70 (1:1000 dilution in blocking buffer)[1][14] | Overnight at 4°C with gentle agitation[13] |
| Washing | TBST | 3 washes, 5-10 minutes each at RT[13] |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG (1:2000 to 1:5000) | 1 hour at RT with gentle agitation[15] |
| Washing | TBST | 3 washes, 5-10 minutes each at RT[12] |
| Detection | ECL Chemiluminescent Substrate | 1-5 minutes at RT[12] |
-
Blocking: After transfer, incubate the membrane in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary anti-HSP70 antibody.
-
Washing: Wash the membrane thoroughly with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer.
-
Final Washes: Wash the membrane again with TBST to remove unbound secondary antibody.
-
Detection and Imaging:
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.
References
- 1. HSP70 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 7. biorbyt.com [biorbyt.com]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 12. origene.com [origene.com]
- 13. bostonbioproducts.com [bostonbioproducts.com]
- 14. Anti-HSP70 Antibody (SPC-103) - Rabbit Polyclonal [stressmarq.com]
- 15. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 16. agrisera.com [agrisera.com]
- 17. Protein extraction and Western blot analysis [bio-protocol.org]
Application Notes: Utilizing Alvespimycin in Combination Chemotherapy
Introduction
Alvespimycin (also known as 17-DMAG) is a potent, second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational stability, function, and maturation of a wide array of "client" proteins, many of which are critical oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy.[3][4] By binding to the N-terminal ATP-binding domain of Hsp90, this compound disrupts the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of these client proteins.[3][4][5] Key Hsp90 client proteins include HER2 (ERBB2), EGFR, AKT, RAF-1, CDK4, and BCR-ABL.[3][4]
The rationale for using this compound in combination with other chemotherapy agents is compelling. Many cancers develop resistance to targeted therapies or conventional chemotherapy by upregulating survival pathways that are dependent on Hsp90 client proteins. By degrading these proteins, this compound can:
-
Sensitize cancer cells to the effects of other cytotoxic or targeted agents.
-
Overcome existing drug resistance mechanisms.
-
Achieve synergistic anti-tumor effects, allowing for potentially lower, less toxic doses of each agent.
Preclinical and clinical studies have demonstrated that this compound can act synergistically or additively with various chemotherapeutic agents, including trastuzumab, taxanes, and proteasome inhibitors like bortezomib.[2][6][7] These notes provide an overview of the data and detailed protocols for researchers to investigate this compound-based combination therapies.
Mechanism of Action: Hsp90 Inhibition by this compound
This compound competitively binds to the ATP-binding pocket in the N-terminus of Hsp90. This inhibition prevents the chaperone from adopting its active, ATP-bound conformation, which is necessary for processing client proteins. Without proper chaperoning, the client proteins become unstable, are targeted by the E3 ubiquitin ligase machinery, and are subsequently degraded by the proteasome. This leads to the simultaneous disruption of multiple oncogenic signaling pathways. A common pharmacodynamic marker of Hsp90 inhibition is the compensatory upregulation of Hsp70.[2][4][8]
Quantitative Data on this compound Combination Therapies
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound in combination with other agents.
Table 1: Preclinical In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound IC₅₀ | Notes | Reference |
| K562 | Chronic Myeloid Leukemia | 50 nM | Imatinib-sensitive parental cell line. | [6] |
| K562-RC | Chronic Myeloid Leukemia | 31 nM | Imatinib-resistant cell line, more sensitive to this compound. | [6] |
| K562-RD | Chronic Myeloid Leukemia | 44 nM | Imatinib-resistant cell line, more sensitive to this compound. | [6] |
| SKBR3 | Breast Cancer | GI₅₀: 29 nM | Overexpresses HER2. Down-regulation of HER2 observed with EC₅₀ of 8 nM. | [1] |
| SKOV3 | Ovarian Cancer | GI₅₀: 32 nM | Overexpresses HER2. Down-regulation of HER2 observed with EC₅₀ of 46 nM. | [1] |
| AGS | Gastric Cancer | IC₅₀: 16 µM | Cytotoxicity measured by MTT assay. | [1] |
Table 2: Clinical Trial Data for this compound + Trastuzumab in Solid Tumors
| Dose Cohort (this compound) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Notable Responses | Reference |
| 60 mg/m² weekly | 9 | None reported in abstract | - | [9] |
| 80 mg/m² weekly | 13 | 2x Grade III Keratitis (reversible) | Part of the MTD determination. | [9] |
| 100 mg/m² weekly | 6 | 1x Grade III Left Ventricular Systolic Dysfunction | - | [9] |
| Recommended Phase II Dose | - | 80 mg/m² weekly | 1 Partial Response, 7 Stable Disease (4-10 months) in HER2+ metastatic breast cancer. Complete resolution of ascites/pleural effusion in an ovarian cancer patient (lasted 24.8 months). | [9] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay
This protocol outlines a method to determine if the combination of this compound and another chemotherapeutic agent (Agent X) has a synergistic, additive, or antagonistic effect on cancer cell viability.
Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest to ~80% confluency.
-
Trypsinize, count, and resuspend cells to an optimal density (e.g., 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[10]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and Agent X in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations for each drug, typically spanning their known IC₅₀ values.
-
For combination treatment, prepare dilutions at a constant molar ratio based on the individual IC₅₀ values.
-
Remove the medium from the cells and add 100 µL of medium containing the appropriate drug concentrations (single agents, combination, or vehicle control [0.1% DMSO]).[11]
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement (MTT Assay Example): [10][11]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[11]
-
Shake the plate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot dose-response curves and calculate the IC₅₀ for each agent alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Pharmacodynamic Assessment by Western Blot
This protocol is used to verify the mechanism of action by measuring the levels of Hsp90 client proteins and markers of apoptosis following combination treatment.
Methodology:
-
Sample Preparation:
-
Seed cells in 6-well plates and treat with this compound, Agent X, the combination, or vehicle control for a specified time (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[13]
-
Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Hsp90 Clients: anti-HER2, anti-AKT, anti-RAF-1, anti-CDK4.
-
Pharmacodynamic Marker: anti-Hsp70.
-
Apoptosis Markers: anti-cleaved Caspase-3, anti-cleaved PARP.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Wash the membrane three times with TBST for 5 minutes each.[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a digital imager or X-ray film. Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.
-
Protocol 3: In Vivo Efficacy in a Xenograft Model
This protocol describes a subcutaneous xenograft study in immunodeficient mice to evaluate the anti-tumor efficacy of this compound combined with Agent X.
Methodology:
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., NSG or Nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14][15]
-
Harvest cancer cells during their exponential growth phase. Resuspend 1-5 million cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel.[14][16]
-
Inject the cell suspension subcutaneously into the flank of each mouse.[14]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Agent X alone
-
Group 4: this compound + Agent X
-
-
-
Drug Administration and Monitoring:
-
Administer drugs according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage). Dosing for this compound in mice has been reported at 10-25 mg/kg.[1]
-
Continue treatment for a defined period (e.g., 21-28 days).
-
Throughout the study, monitor tumor volumes and mouse body weight (as a measure of toxicity) 2-3 times per week.
-
-
Endpoint and Analysis:
-
The study endpoint is reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
Euthanize mice and excise the tumors. Tumors can be weighed and flash-frozen or fixed in formalin for subsequent pharmacodynamic analysis (Western Blot, IHC).
-
Plot the mean tumor volume ± SEM for each group over time. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups. The percent Tumor Growth Inhibition (%TGI) can be calculated to quantify efficacy.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Phase I Trial of the Intravenous Hsp90 Inhibitor this compound (17-DMAG) in Patients with Relapsed Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines [mdpi.com]
- 7. KOSAN Biosciences, Inc. Presents Promising Phase 1 Data on Second-Generation Hsp90 Inhibitor, this compound, Showing Antitumor Activity in Refractory Breast and Ovarian Cancers at American Society of Clinical Oncology - BioSpace [biospace.com]
- 8. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I dose-escalation trial of trastuzumab and this compound hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. In vivo tumor studies [bio-protocol.org]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Alvespimycin Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Alvespimycin (also known as 17-DMAG) stock solutions for routine laboratory use. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Introduction to this compound
This compound is a potent, second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (HSP90).[1] By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound disrupts the protein folding machinery, leading to the degradation of a wide array of oncogenic client proteins.[2][3] This mechanism of action makes it a subject of significant interest in cancer research and drug development. Accurate and consistent preparation of this compound stock solutions is the first critical step in any in vitro or in vivo study.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₃₂H₄₈N₄O₈ |
| Molecular Weight | 616.75 g/mol |
| Appearance | Pale purple to purple solid[2] |
| CAS Number | 467214-20-6[2] |
Solubility Data
This compound exhibits varying solubility in different solvents. The choice of solvent will depend on the specific experimental requirements. It is highly recommended to use freshly opened, anhydrous solvents to avoid any moisture that can impact solubility.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mg/mL (76.55 mM)[3] | Ultrasonic treatment may be required to achieve complete dissolution.[2] Use of hygroscopic DMSO can significantly reduce solubility.[2][3] |
| Water | 4.76 mg/mL (7.29 mM)[3] | Requires ultrasonic treatment and warming to 60°C for dissolution.[3] Aqueous solutions are not recommended for long-term storage.[4][5] |
| Ethanol | ~2 mg/mL[5] | Purge with an inert gas. |
| DMF (Dimethylformamide) | ~20 mg/mL[5] | Purge with an inert gas. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh out a specific mass of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.17 mg of this compound (Mass = Molarity × Volume × Molecular Weight).
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the this compound powder. For 6.17 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[3]
Figure 1. Workflow for preparing a 10 mM this compound stock solution in DMSO.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Use: Add the diluted this compound solution to your cell cultures immediately. It is recommended to prepare working solutions fresh for each experiment.
Quality Control
To ensure the integrity of your experimental results, it is advisable to perform periodic quality control checks on your this compound stock solutions. This can include:
-
Visual Inspection: Check for any precipitation or color change in the stock solution upon thawing.
-
Functional Assay: Periodically test the activity of the stock solution in a well-established cellular assay, such as monitoring the degradation of a known HSP90 client protein (e.g., HER2, Akt) by Western blotting.
Safety Precautions
This compound is a potent cytotoxic agent and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Waste Disposal: Dispose of all waste materials contaminated with this compound according to your institution's guidelines for hazardous chemical waste.
Signaling Pathway Overview
This compound exerts its effects by inhibiting HSP90, which in turn leads to the degradation of numerous client proteins involved in key cancer-related signaling pathways.
Figure 2. Simplified signaling pathway of this compound's mechanism of action.
References
Application Note: Quantifying Apoptosis in Cancer Cells Following Alvespimycin Treatment Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1] The over-expression of Hsp90 in tumor cells helps stabilize mutated and over-expressed oncoproteins, such as Her-2, EGFR, Akt, and Raf-1, making it a prime target for cancer therapy.[2] Alvespimycin (also known as 17-DMAG) is a potent, second-generation Hsp90 inhibitor with improved pharmacological properties over its predecessor, geldanamycin.[3] By inhibiting Hsp90's ATPase activity, this compound disrupts the chaperone's function, leading to the proteasomal degradation of its client oncoproteins.[2][4] This disruption of key signaling pathways ultimately induces cell cycle arrest and programmed cell death, or apoptosis.[5][6]
This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing robust data for evaluating the cytotoxic efficacy of this compound.
Principle of the Method
The Annexin V/PI assay is a widely used method for detecting apoptosis.[7] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[7]
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[8] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.[8] By using both stains, flow cytometry can distinguish between four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[9]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[9]
-
Necrotic Cells (primarily): Annexin V-negative and PI-positive (Annexin V-/PI+).
Expected Results
Treatment of susceptible cancer cell lines with this compound is expected to induce a dose-dependent increase in the percentage of apoptotic cells. The table below summarizes representative quantitative data from a flow cytometry experiment after 48 hours of treatment.
| Treatment Group | This compound Conc. | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 nM | ~95% | ~2% | ~3% |
| Low Dose | 10 nM | ~75% | ~15% | ~10% |
| High Dose | 100 nM | ~55% | ~25% | ~20% |
Note: These values are illustrative. Actual percentages will vary depending on the cell line, treatment duration, and experimental conditions. Data from studies on chronic myeloid leukemia (CML) cell lines show apoptosis activation in 23.6% to 39.4% of cells after 48h treatment with 100 nM this compound.[5]
This compound's Mechanism of Apoptosis Induction
This compound functions by binding to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone activity.[4] This leads to the misfolding and subsequent ubiquitin-proteasomal degradation of Hsp90 client proteins.[2] The loss of these proteins, which often function as pro-survival and anti-apoptotic signaling molecules (e.g., AKT, RAF-1, BCR-ABL), triggers the intrinsic, or mitochondrial, pathway of apoptosis.[5][10] This pathway is characterized by the activation of caspases, which are the executioners of apoptosis.[5]
Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.
Detailed Experimental Protocol
This protocol outlines the steps for treating a cancer cell line with this compound and quantifying apoptosis using an Annexin V-FITC/PI kit.
Materials and Reagents
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (17-DMAG)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[8][9]
-
Sterile microcentrifuge tubes and flow cytometry tubes
-
Flow cytometer
Procedure
1. Cell Seeding and Treatment a. Culture cells to ~80% confluency. For experiments, seed cells in 6-well plates at a density that will not exceed 90% confluency by the end of the experiment (e.g., 2-5 x 10⁵ cells/well). b. Allow cells to adhere and grow for 24 hours. c. Prepare fresh dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Include a "vehicle control" containing the same final concentration of DMSO as the highest dose of this compound. d. Remove the old medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control. e. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common time point for observing apoptosis.[5]
2. Cell Harvesting a. Adherent Cells: Aspirate the culture medium (which contains floating apoptotic cells) and save it in a 15 mL conical tube. Wash the adherent cells once with PBS. Trypsinize the cells, and once detached, combine them with the saved culture medium. b. Suspension Cells: Collect the cells directly from the culture vessel into a 15 mL conical tube. c. Centrifuge the cell suspension at 300-400 x g for 5 minutes. d. Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. e. Count the cells to ensure you have 1-5 x 10⁵ cells per sample for staining. f. Centrifuge again, discard the PBS, and proceed to the staining step.
3. Annexin V/PI Staining a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9] b. Resuspend the cell pellet from step 2f in 100 µL of 1X Binding Buffer.[12] c. Add 5 µL of Annexin V-FITC to the cell suspension.[9][12] d. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9] e. Add 5 µL of Propidium Iodide (PI) staining solution.[13] f. Add 400 µL of 1X Binding Buffer to each tube.[9] Do not wash the cells after staining.
4. Flow Cytometry Analysis a. Analyze the samples immediately (within 1 hour) on a flow cytometer. b. Controls: To set up compensation and quadrants correctly, it is essential to use three controls: i. Unstained cells. ii. Cells stained only with Annexin V-FITC. iii. Cells stained only with PI (a positive control for PI can be induced by heat or ethanol treatment). c. Gating: i. Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris. ii. From this population, create a FITC (Annexin V) vs. PI plot. iii. Use the single-stained controls to set compensation and the unstained control to set the baseline quadrants. iv. The four quadrants will represent: Viable (lower-left), Early Apoptotic (lower-right), Late Apoptotic/Necrotic (upper-right), and Necrotic (upper-left). d. Collect a sufficient number of events (e.g., 10,000-20,000) from the main cell gate for statistically significant analysis.
Caption: Workflow for analyzing apoptosis after this compound treatment via flow cytometry.
Troubleshooting
-
High background staining in the negative control: This may be due to over-trypsinization (for adherent cells) or mechanical stress during handling, causing membrane damage. Be gentle during resuspension and use the minimum required trypsinization time.
-
Weak Annexin V signal: Ensure that the 1X Binding Buffer contains calcium (typically 2.5 mM CaCl₂), as Annexin V binding to PS is calcium-dependent.[9] Also, ensure cells are analyzed promptly after staining.
-
Poor separation between populations: Optimize compensation settings using single-stain controls. Adjust photomultiplier tube (PMT) voltages to ensure populations are on scale and well-separated.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
- 10. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Assessing Alvespimycin Efficacy in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alvespimycin (17-DMAG) is a potent, water-soluble derivative of geldanamycin that functions as a heat shock protein 90 (Hsp90) inhibitor.[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell proliferation, survival, and signaling.[2] These client proteins include HER-2, EGFR, Akt, Raf-1, Bcr-Abl, CDK4, and CDK6.[2] By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways and exhibiting anti-tumor activity.[1][2] A hallmark of Hsp90 inhibition is the concurrent induction of heat shock protein 70 (Hsp70).[3][4]
These application notes provide a comprehensive overview of established methods to assess the efficacy of this compound in specific cancer cell lines. Detailed protocols for key experiments are provided to ensure reproducibility and accurate interpretation of results.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on this compound's efficacy across various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| K562 | Chronic Myeloid Leukemia (Imatinib-sensitive) | 50 | Resazurin assay | [5][6] |
| K562-RC | Chronic Myeloid Leukemia (Imatinib-resistant) | 31 | Resazurin assay | [5][6] |
| K562-RD | Chronic Myeloid Leukemia (Imatinib-resistant) | 44 | Resazurin assay | [5][6] |
| SKBR3 | Breast Cancer | Not explicitly stated, but Her2 degradation EC50 is 8 nM | Western Blot | [7] |
| SKOV3 | Ovarian Cancer | Not explicitly stated, but Her2 degradation EC50 is 46 nM | Western Blot | [7] |
Table 2: Effect of this compound on Apoptosis in Chronic Myeloid Leukemia Cell Lines (48h treatment)
| Cell Line | This compound Concentration (nM) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| K562 | 100 | 23.6 ± 1.3% | [5] |
| K562-RC | 100 | 39.4 ± 6.4% | [5] |
| K562-RD | 100 | 38.4 ± 3.2% | [5] |
Table 3: Effect of this compound on Cell Cycle Distribution in K562 Cells (100 nM, 48h treatment)
| Cell Cycle Phase | Control (%) | This compound (100 nM) (%) | Reference |
| G0/G1 | 40.0 | 60.3 | [5] |
| S | Not specified | Not specified | [5] |
| G2/M | Not specified | Not specified | [5] |
Experimental Protocols
Cell Viability Assay (Resazurin Assay)
This protocol is adapted from studies on chronic myeloid leukemia cell lines.[5][6]
Principle: The resazurin assay measures metabolic activity. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., K562, K562-RC, K562-RD)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Protocol:
-
Seed cells at an appropriate density (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V and 7-AAD/PI Staining)
This protocol is based on flow cytometry methods used to assess apoptosis.[5][8][9]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) are membrane-impermeant DNA dyes that are excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI) or 7-AAD
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at various concentrations for the desired duration.
-
Harvest the cells (including supernatant for suspension cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 2.5 µL of PI (or 7-AAD) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI/7-AAD-negative
-
Early apoptotic cells: Annexin V-positive, PI/7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI/7-AAD-positive
-
Necrotic cells: Annexin V-negative, PI/7-AAD-positive
-
Western Blot Analysis of Hsp90 Client Proteins and Hsp70
This protocol is designed to detect changes in protein expression levels as a molecular signature of Hsp90 inhibition.[3][4][5]
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Inhibition of Hsp90 by this compound is expected to cause the degradation of its client proteins (e.g., CDK4, HER2, LCK) and the induction of Hsp70.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp70, CDK4, HER2, LCK, and a loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[10]
Cell Cycle Analysis
This protocol outlines the steps for analyzing cell cycle distribution using flow cytometry.[5]
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Cold PBS
-
70% ethanol (ice-cold)
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as required.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
Mandatory Visualizations
Caption: this compound inhibits Hsp90, leading to client protein degradation and anti-cancer effects.
Caption: Workflow for assessing apoptosis induction by this compound using flow cytometry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Alvespimycin in Chronic Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Bcr-Abl fusion oncoprotein, which possesses constitutive tyrosine kinase activity. This aberrant activity drives downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, promoting cancer cell proliferation and survival.[1] While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, drug resistance remains a significant clinical challenge.[1]
Alvespimycin (17-DMAG) is a potent, water-soluble inhibitor of Heat Shock Protein 90 (Hsp90).[2][3] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, including the Bcr-Abl oncoprotein.[1][4][5] By inhibiting Hsp90, this compound leads to the proteasomal degradation of Bcr-Abl and other oncoproteins, offering a promising therapeutic strategy to overcome TKI resistance in CML.[1][6][7] These application notes provide detailed protocols for studying the efficacy of this compound in CML cell line models.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function.[8] This disruption leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of Hsp90 client proteins.[6][9] In CML, the primary target is the Bcr-Abl oncoprotein.[1][4] Depletion of Bcr-Abl abrogates its downstream signaling, leading to cell cycle arrest and apoptosis.[1][4] A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70, which can be used as a biomarker of drug activity.[1][4]
Data Presentation
Table 1: IC50 Values of this compound in CML Cell Lines (48h treatment)
| Cell Line | Imatinib Sensitivity | IC50 (nM) | Reference |
| K562 | Sensitive | 50 | [1][10] |
| K562-RC | Resistant | 31 | [1][10] |
| K562-RD | Resistant | 44 | [1][10] |
Table 2: Apoptosis Induction by this compound in CML Cell Lines (100 nM, 48h)
| Cell Line | % Apoptotic Cells (Early + Late) | Reference |
| K562 | 23.6 ± 1.3 | [1] |
| K562-RC | 39.4 ± 6.4 | [1] |
| K562-RD | 38.4 ± 3.2 | [1] |
Table 3: Cell Cycle Analysis of K562 Cells Treated with this compound (48h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (DMSO) | 40.0 | Not Reported | Not Reported | [1] |
| 100 nM this compound | 60.3 | Not Reported | Not Reported | [1] |
Experimental Protocols
Cell Viability Assay (Resazurin Method)
This protocol determines the metabolic activity of cells as an indicator of viability.
Materials:
-
CML cell lines (e.g., K562, K562-RC, K562-RD)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
This compound (17-DMAG)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Fluorescence microplate reader
Procedure:
-
Seed 8 x 104 cells in 80 µL of complete medium per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 20 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations (e.g., 0-1000 nM). Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 4 hours at 37°C.
-
Measure fluorescence at 530 nm excitation and 580 nm emission using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background fluorescence of medium-only wells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control CML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (e.g., 10 nM and 100 nM) and a vehicle control for 48 hours.
-
Harvest 1-5 x 105 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA content for cell cycle phase analysis by flow cytometry.
Materials:
-
Treated and control CML cells
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 100 nM) and a vehicle control for 48 hours.
-
Harvest approximately 1 x 106 cells and wash with PBS.
-
Fix the cells by adding the pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the Bcr-Abl signaling pathway.
Materials:
-
Treated and control CML cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Primary Antibody Dilutions:
| Target Protein | Recommended Dilution | Blocking Buffer | Reference |
|---|---|---|---|
| Bcr-Abl | 1:500 - 1:1000 | 5% BSA in TBST | [2] |
| Hsp70 | 1:1000 | 5% Milk in TBST | [11] |
| Akt (total) | 1:1000 | 5% Milk in TBST | [5] |
| Phospho-Akt (Ser473) | 1:1000 | 5% BSA in TBST | [12] |
| β-actin (Loading Control) | 1:5000 | 5% Milk in TBST |[5] |
Procedure:
-
Lyse treated and control cells and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR-ABL Monoclonal Antibody (7C6) (MA1-153) [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. agrisera.com [agrisera.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. bio-rad.com [bio-rad.com]
- 9. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HSP70 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Alvespimycin Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alvespimycin (also known as 17-DMAG). The focus is on addressing the solubility challenges of this potent HSP90 inhibitor in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common issues encountered during experimental workflows with this compound.
Q1: My this compound powder won't dissolve directly in my aqueous buffer (e.g., PBS or cell culture medium). What am I doing wrong?
A1: this compound, particularly the free base, has low solubility in aqueous solutions. It is not recommended to dissolve it directly in buffers like PBS or cell culture media as this will likely result in precipitation. The standard and recommended procedure is to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental medium.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue when the final concentration of the organic solvent is not compatible with the aqueous medium or when the dilution is performed too quickly. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to the cells.[1] A concentration of 0.1% is often well-tolerated by most cell lines.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of medium. Instead, perform a serial or stepwise dilution. For example, you can first dilute the DMSO stock into a small volume of serum-containing medium before adding it to the rest of the culture. The serum proteins can help to stabilize the compound and prevent precipitation.
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes help to improve solubility.
-
Vortexing During Dilution: When adding the DMSO stock to the medium, ensure you are gently vortexing or swirling the medium to facilitate rapid and even distribution of the compound, which can prevent localized high concentrations that lead to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The most commonly recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[2][3] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[4]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[2] It is generally recommended to use the stock solution within one to six months of preparation when stored at -20°C or -80°C, respectively.[1] Solutions are noted to be unstable and should ideally be prepared fresh.[5]
Q5: I need to prepare this compound for an in vivo animal study. What formulation should I use?
A5: For in vivo studies, a simple DMSO stock diluted in saline is generally not suitable due to potential toxicity and precipitation upon injection. A common approach is to use a vehicle formulation that includes co-solvents and surfactants to improve solubility and stability in an aqueous environment. A widely used formulation consists of DMSO, PEG300 (polyethylene glycol 300), and Tween 80 (polysorbate 80) in an aqueous carrier like saline or water.
Q6: How do I confirm that the this compound is active in my cells after I've successfully dissolved it?
A6: A reliable method to confirm the biological activity of this compound is to measure the induction of Heat Shock Protein 70 (HSP70).[6][7][8] Inhibition of HSP90 by this compound leads to a cellular stress response that upregulates the expression of HSP70.[6] This can be readily detected by western blotting and serves as a robust biomarker for target engagement.[8][9][10] Additionally, you can assess the degradation of known HSP90 client proteins, such as HER2, CDK4, or AKT, via western blot.[9][10]
Quantitative Data Summary
The solubility of this compound can vary depending on whether it is the free base or the hydrochloride salt, as well as the solvent used. The hydrochloride salt form generally exhibits higher aqueous solubility.[8]
| Compound Form | Solvent | Reported Solubility |
| This compound (17-DMAG) | DMSO | 13 mg/mL |
| 80 mg/mL (~129.7 mM)[2][3] | ||
| >10 mM | ||
| DMF | 20 mg/mL | |
| Ethanol | 2 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| This compound HCl | DMSO | ≥26.2 mg/mL |
| ≥50 mg/mL (~76.55 mM)[11] | ||
| 100 mg/mL (~153.09 mM)[4] | ||
| 131 mg/mL (~200.54 mM)[4] | ||
| Water | ≥3.04 mg/mL[6] | |
| 4.76 mg/mL (~7.29 mM) with sonication and warming[11] |
Note: Solubility values can have batch-to-batch variability. It is always recommended to perform a small-scale solubility test with a new batch of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (free base, MW: 616.75 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.17 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock from 6.17 mg, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for in vitro Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum)
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment. For example, for a final concentration of 100 nM in 10 mL of medium.
-
Prepare an intermediate dilution of the stock solution in complete medium. For instance, dilute 1 µL of the 10 mM stock into 99 µL of medium to get a 100 µM intermediate solution.
-
Add the required volume of the intermediate solution to your final volume of cell culture medium. In this example, add 10 µL of the 100 µM intermediate solution to 10 mL of medium.
-
Mix the final solution gently but thoroughly by swirling or inverting the culture flask/plate.
-
Ensure the final DMSO concentration is below 0.5%. In this example, the final DMSO concentration would be 0.001%.
-
Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the medium without the drug.
-
Protocol 3: Preparation of this compound Formulation for in vivo Studies
This protocol is an example, and the final formulation may need to be optimized for your specific animal model and administration route.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure (for a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).[4]
-
In a sterile tube, add the required volume of the this compound DMSO stock.
-
Add the PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.[4]
-
Add the Tween 80 to the DMSO/PEG300 mixture and mix until clear.[4]
-
Finally, add the sterile saline to the mixture to reach the final desired volume and concentration. Mix thoroughly.[4]
-
The final solution should be clear. This formulation should be prepared fresh before each use.
-
Visualizations
Caption: The HSP90 chaperone cycle and its inhibition by this compound.
Caption: A typical experimental workflow for using this compound in vitro.
References
- 1. nacalai.com [nacalai.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. Troubleshooting Purification Methods [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Alvespimycin Dosage for In Vivo Research
Welcome to the technical support center for Alvespimycin (also known as 17-DMAG), a potent HSP90 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize toxicity in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during in vivo studies with this compound.
Q1: What is a recommended starting dose for this compound in mice?
A1: Based on preclinical studies, a common starting dose for this compound in mice is in the range of 10-20 mg/kg. For example, studies in xenograft models have shown significant anti-tumor activity at doses of 10 and 20 mg/kg administered intraperitoneally (i.p.) every four days. However, the optimal dose will depend on the specific mouse strain, tumor model, and experimental endpoint. It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) in your specific model.
Q2: My this compound formulation is precipitating. How can I improve its solubility for in vivo administration?
A2: this compound has limited aqueous solubility. A common issue is precipitation, especially when diluting a concentrated stock solution. Here are some troubleshooting steps:
-
Use a co-solvent system: A widely used formulation for in vivo studies involves a mixture of DMSO, PEG300 (or PEG400), Tween-80, and saline. A recommended starting point is to keep the final DMSO concentration below 10% to minimize its toxicity.
-
Step-wise mixing: Prepare the formulation by first dissolving the this compound in DMSO. Then, sequentially add the other co-solvents (e.g., PEG300, Tween-80) with gentle mixing before adding the final aqueous component (e.g., saline) dropwise while vortexing.
-
Warm the solution: Gently warming the solution to 37°C may help in dissolving the compound. However, be cautious about the stability of this compound at elevated temperatures for extended periods.
-
Sonication: Brief sonication can help to dissolve the compound and break up any small precipitates.
-
Prepare fresh: It is highly recommended to prepare the dosing solution fresh before each administration to avoid precipitation over time.
Q3: I am observing injection site reactions in my mice. What could be the cause and how can I mitigate this?
A3: Injection site reactions, such as redness, swelling, or skin ulceration, can occur. Potential causes and solutions include:
-
Formulation issues: The formulation itself, particularly high concentrations of DMSO or other organic solvents, can be irritating. Try to minimize the concentration of these solvents. Ensure the pH of the final formulation is close to physiological pH (7.2-7.4).
-
Injection technique: Improper injection technique can cause local tissue damage. Ensure the injection is truly intraperitoneal or intravenous and not subcutaneous. For i.p. injections, use the lower right quadrant of the abdomen to avoid the cecum and bladder. For intravenous (i.v.) injections via the tail vein, ensure proper vein dilation and use a new, sharp needle for each animal.
-
Substance irritation: The drug itself may be an irritant. If reactions persist despite optimizing the formulation and technique, consider reducing the concentration and increasing the injection volume (within acceptable limits for the animal's size) to dilute the compound at the injection site.
-
Monitoring and palliative care: Regularly check the injection sites for any signs of reaction. If redness or inflammation is observed, applying a topical antibiotic cream may help prevent infection. For severe reactions, consult with a veterinarian.
Q4: What are the common signs of systemic toxicity I should monitor for in my animals?
A4: Systemic toxicity can manifest in various ways. Daily monitoring of the animals is crucial. Key signs to look for include:
-
General appearance and behavior: Lethargy, ruffled fur, hunched posture, decreased activity, and social isolation.
-
Body weight: A significant and sustained loss of body weight (typically >15-20%) is a key indicator of toxicity.
-
Gastrointestinal effects: Diarrhea or dehydration.
-
Ocular toxicity: Look for signs of blurred vision (e.g., bumping into objects), redness, discharge, or a milky film over the cornea.[1]
-
Liver toxicity: While not always externally visible, signs can include jaundice (yellowing of the skin and mucous membranes) in severe cases. Blood analysis is necessary for a definitive assessment.
Q5: What specific parameters should I monitor for liver and hematological toxicity?
A5: Based on clinical trial data where liver enzyme disturbances and hematologic toxicity were observed, it is prudent to monitor the following in preclinical studies:
-
Liver Function: At baseline and regular intervals (e.g., weekly or at the end of a treatment cycle), collect blood to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant elevation in these enzymes indicates liver damage.
-
Hematology: Perform a complete blood count (CBC) to assess for signs of anemia (decreased red blood cells, hemoglobin, hematocrit), neutropenia (decreased neutrophils), and thrombocytopenia (decreased platelets).
Q6: I am seeing unexpected mortality in my treatment group. What are the potential causes?
A6: Unexpected mortality is a serious concern and requires immediate investigation. Potential causes include:
-
Acute toxicity: The dose may be too high for your specific animal model. Review your dose calculations and consider a dose de-escalation.
-
Formulation toxicity: The vehicle itself, especially if it contains a high percentage of organic solvents, could be toxic. Run a vehicle-only control group to assess this.
-
Off-target effects: While this compound is an HSP90 inhibitor, off-target effects can occur.
-
Compromised animal health: Pre-existing health conditions in the animals can make them more susceptible to drug toxicity. Ensure all animals are healthy before starting the experiment.
-
Injection-related trauma: Improper injection technique can lead to fatal complications. Ensure all personnel are properly trained.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in a Mouse Xenograft Model
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| 10 | Intraperitoneal (i.p.) | Every four days | Significant reduction in tumor volume |
| 20 | Intraperitoneal (i.p.) | Every four days | Significant reduction in tumor volume |
Table 2: Human Phase I/II Clinical Trial Data for Intravenous this compound
| Parameter | Value | Notes |
| Recommended Phase II Dose | 80 mg/m² | Administered weekly as an intravenous infusion. |
| Maximum Tolerated Dose (MTD) | > 80 mg/m² | Dose-limiting toxicities were observed at 106 mg/m². |
| Common Adverse Events | Nausea, vomiting, fatigue, diarrhea | Generally low-grade and reversible. |
| Liver enzyme elevations | Reversible upon dose reduction or discontinuation. | |
| Ocular disturbances (blurred vision, dry eyes) | Reported in some patients. | |
| Pharmacokinetics (at 80 mg/m²) | ||
| Cmax (Peak Plasma Concentration) | ~2.7 µM | |
| t1/2 (Half-life) | ~25 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a method for preparing a 10 mg/mL stock solution and a 1 mg/mL dosing solution of this compound. Adjust volumes as needed for your specific dosage requirements.
Materials:
-
This compound (17-DMAG) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare 10 mg/mL Stock Solution in DMSO:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex and/or sonicate briefly until the powder is completely dissolved. This stock solution can be stored at -20°C for short periods, but fresh preparation is recommended.
-
-
Prepare 1 mg/mL Dosing Solution (Example):
-
In a sterile tube, add 10 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add 40 µL of PEG300 and mix gently by pipetting.
-
Add 5 µL of Tween-80 and mix gently.
-
Slowly add 45 µL of sterile 0.9% Saline while vortexing to bring the final volume to 100 µL.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.
-
Note: The final concentration of solvents in this example is 10% DMSO, 40% PEG300, and 5% Tween-80. It is advisable to keep the DMSO concentration as low as possible.
-
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right quadrant of the abdomen. This is to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Tilt the mouse slightly with its head pointing downwards.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the needle and syringe and start over at a different site with a fresh needle.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any immediate adverse reactions.
-
Check the injection site for any leakage or signs of irritation in the hours following the injection.
-
Protocol 3: Toxicity Monitoring in Mice
This protocol outlines a basic plan for monitoring toxicity during an in vivo study with this compound.
Daily Monitoring:
-
Clinical Signs: Observe each animal for changes in posture, activity level, grooming (ruffled fur), and any signs of distress (e.g., hunched posture, lethargy).
-
Body Weight: Record the body weight of each animal daily. A weight loss of more than 15% from baseline should trigger a review of the animal's health and may require euthanasia.
-
Food and Water Intake: Monitor for any significant changes in food and water consumption.
-
Ocular Health: Visually inspect the eyes for any signs of redness, discharge, cloudiness, or behavioral indications of visual impairment.[1]
-
Injection Site: If applicable, inspect the injection site for signs of inflammation, swelling, or necrosis.
Weekly/Bi-weekly Monitoring (or as needed based on daily observations):
-
Blood Collection: Collect a small volume of blood (e.g., via tail vein or submandibular bleed) for analysis.
-
Serum Chemistry: Analyze the serum for liver function markers, primarily ALT and AST.
-
Complete Blood Count (CBC): Analyze whole blood for red blood cell count, white blood cell count (including differential), and platelet count.
End of Study:
-
Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible abnormalities in organs, particularly the liver.
-
Histopathology: Collect major organs (liver, spleen, kidneys, heart, lungs) and any tissues with visible lesions for histopathological analysis to assess for microscopic signs of toxicity.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action and experimental use.
References
troubleshooting inconsistent results in Alvespimycin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies during experiments with Alvespimycin (17-DMAG).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes and how can I troubleshoot this?
A1: Variation in IC50 values is a common issue. Several factors can contribute to this inconsistency. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell-Based Factors | |
| Cell line instability (genetic drift) | Use cell lines from a reputable cell bank with a known passage number. Limit the number of passages for your working cell stocks. |
| Inconsistent cell seeding density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue) before each experiment. |
| Cells are not in the exponential growth phase | Always use cells that are in the logarithmic phase of growth for your assays.[1] |
| Compound-Related Factors | |
| Improper this compound storage and handling | Store this compound stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment from a stock solution. Solutions of this compound are unstable and should be prepared fresh.[3] |
| Inaccurate drug concentration | Calibrate your pipettes regularly. Perform serial dilutions carefully and consistently. |
| Assay-Specific Factors | |
| Variation in incubation times | Use a consistent incubation time for all experiments. |
| "Edge effect" in multi-well plates | To minimize the "edge effect," fill the outer wells with sterile PBS or media without cells.[4] |
| Incorrect data analysis | Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response curves.[5] |
Issue 2: Unexpected Cell Viability Results
Q2: I am observing cell viability greater than 100% at low concentrations of this compound. Why is this happening?
A2: This phenomenon, sometimes referred to as hormesis, can be caused by a few factors:
-
Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can have a slight growth-promoting effect at very low concentrations in some cell lines. Ensure you have a vehicle control (cells treated with the same concentration of solvent as your highest drug concentration) to account for this.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays like the MTT assay. To test for this, run a control with the compound in cell-free media to see if it directly reacts with the assay reagent.[6]
-
Overgrowth of Control Cells: In densely seeded wells, control cells might enter a senescent or non-proliferative state, leading to a lower metabolic signal compared to wells with low drug concentrations where cells might still be proliferating. Optimizing cell seeding density is crucial to avoid this.[7]
Q3: My cell viability results are not showing a clear dose-dependent effect.
A3: A lack of a clear dose-response curve can be due to several reasons:
-
Incorrect Concentration Range: You may be testing a concentration range that is too high or too low for your specific cell line. Conduct a broad-range dose-finding experiment first (e.g., from nanomolar to high micromolar) to identify the effective concentration range.
-
Compound Instability: this compound solutions can be unstable.[3] Ensure you are preparing fresh dilutions for each experiment.
-
Cell Line Resistance: The cell line you are using may be intrinsically resistant to HSP90 inhibition. Consider using a sensitive control cell line to validate your experimental setup.
-
Assay Variability: High variability within your replicates can mask a dose-dependent effect. Review your pipetting technique, cell seeding consistency, and plate washing steps to minimize variability.
Issue 3: Inconsistent Western Blot Results
Q4: I am not observing the expected degradation of HSP90 client proteins (e.g., AKT, HER2) after this compound treatment. What should I do?
A4: Failure to observe client protein degradation is a common troubleshooting point. Here are some potential reasons and solutions:
| Potential Cause | Recommended Solution |
| Insufficient Drug Concentration or Incubation Time | The degradation of client proteins is both dose- and time-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your cell line. |
| Poor Antibody Quality | Use a validated antibody specific for your protein of interest. Run positive and negative controls to ensure antibody specificity. |
| Suboptimal Western Blot Protocol | Optimize your protein extraction, loading amounts, transfer conditions, and antibody concentrations. Ensure complete transfer of proteins to the membrane. |
| Cell Line Specificity | The expression levels and dependence on specific HSP90 client proteins can vary significantly between cell lines. Confirm that your cell line expresses the client protein of interest at a detectable level. |
Q5: I am not seeing an induction of HSP70 after treating cells with this compound. Does this mean the drug is not working?
A5: Induction of HSP70 is a well-known biomarker of HSP90 inhibition.[8] However, the absence of a strong HSP70 induction doesn't always indicate a failed experiment.
-
Cell-Type Specific Responses: The magnitude of the heat shock response, including HSP70 induction, can vary between cell types.[9] Some cells may exhibit a weaker induction.
-
Time-Course Dependence: The peak of HSP70 induction can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting HSP70 upregulation.
-
Alternative Mechanisms of Resistance: Cells can develop resistance to HSP90 inhibitors that may not involve a robust heat shock response.[10]
-
Lack of Inhibition: It is also possible that at the concentration and time point tested, HSP90 was not sufficiently inhibited. Confirm inhibition by assessing the degradation of a known sensitive client protein.[11]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cells in a 96-well format.
Materials:
-
Cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Sterile 96-well plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, carefully remove the drug-containing medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12]
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well to dissolve the crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[12]
-
Protocol 2: Western Blot for HSP90 Client Protein Degradation
This protocol describes the detection of HSP90 client protein levels and HSP70 induction following this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for your client protein, HSP70, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of its client proteins.
Caption: A general experimental workflow for assessing the effects of this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. This compound | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges [mdpi.com]
- 11. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
strategies to mitigate Alvespimycin-induced hepatotoxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Alvespimycin in animal studies, with a focus on mitigating potential hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hepatotoxicity a concern?
A1: this compound (17-DMAG) is a potent inhibitor of Heat Shock Protein 90 (Hsp90) with promising anti-cancer properties.[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous proteins involved in cancer cell proliferation and survival. While this compound is considered to have a better safety profile than its predecessor, geldanamycin, drug-induced liver injury (DILI) remains a potential side effect.[2] Clinical studies have reported reversible, low-grade liver enzyme disturbances as a common adverse event.[3][4] Therefore, monitoring and mitigating hepatotoxicity is a critical aspect of preclinical animal studies.
Q2: What are the underlying mechanisms of this compound-induced hepatotoxicity?
A2: The primary mechanism is believed to be the generation of reactive oxygen species (ROS), leading to oxidative stress.[2] The benzoquinone moiety of this compound and similar Hsp90 inhibitors can undergo redox cycling, producing superoxide radicals.[2] This oxidative stress can damage hepatocytes, leading to the release of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Additionally, in certain contexts of liver injury, Hsp90 inhibition has been shown to be associated with inflammatory responses involving cytokines like IL-1β and IL-18.[5]
Q3: What are the common animal models used to study drug-induced hepatotoxicity?
A3: Several well-established rodent models are used to investigate DILI. These include:
-
Thioacetamide (TAA)-induced liver injury: TAA is a hepatotoxin that causes centrilobular necrosis and fibrosis, mimicking chronic liver disease.[6][7][8]
-
Bile Duct Ligation (BDL): This surgical model induces cholestatic liver injury by obstructing bile flow, leading to inflammation and fibrosis.[9][10][11][12][13]
-
Acetaminophen (APAP)-induced hepatotoxicity: High doses of APAP are used to induce acute liver failure through oxidative stress.
-
Carbon Tetrachloride (CCl4)-induced hepatotoxicity: CCl4 is another classic hepatotoxin that induces acute liver injury via free radical generation.
Q4: What are the key biomarkers to monitor for this compound-induced hepatotoxicity in animal studies?
A4: A panel of biomarkers should be monitored to assess liver function and injury. These include:
-
Standard Serum Biomarkers:
-
Emerging and Mechanistic Biomarkers:
-
Cytokeratin-18 (K18): A marker of hepatocyte apoptosis.[15]
-
High Mobility Group Box 1 (HMGB1): A pro-inflammatory cytokine released from necrotic cells.[15]
-
MicroRNA-122 (miR-122): A liver-specific microRNA released into circulation upon hepatocyte injury.[15]
-
Oxidative Stress Markers: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[16]
-
Q5: What are the potential strategies to mitigate this compound-induced hepatotoxicity?
A5: The primary strategies focus on counteracting the oxidative stress induced by this compound. These include:
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), NAC can help replenish hepatic GSH stores and directly scavenge ROS.[17][18][19][20]
-
Silymarin: A flavonoid extract from milk thistle, silymarin is a potent antioxidant and an activator of the Nrf2 pathway, a key regulator of the cellular antioxidant response.[21][22][23][24][25]
-
Other Antioxidants: Compounds like resveratrol and curcumin have also shown hepatoprotective effects in various models of liver injury.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of ALT and AST in animals treated with this compound.
| Possible Cause | Troubleshooting Step |
| Dose-dependent toxicity | Review the dosing regimen. Consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Clinical data shows dose-limiting toxicities at higher concentrations.[3][4] |
| Vehicle-related toxicity | Ensure the vehicle used to dissolve and administer this compound is non-toxic to the liver. Run a vehicle-only control group. |
| Animal model susceptibility | Different animal strains and species can have varying sensitivities to drug-induced liver injury. Consult literature for the most appropriate model for studying hepatotoxicity of quinone-containing compounds. |
| Underlying health status of animals | Ensure animals are healthy and free from underlying infections or conditions that could compromise liver function. |
Issue 2: Difficulty in establishing a consistent model of this compound-induced hepatotoxicity.
| Possible Cause | Troubleshooting Step |
| Insufficient drug exposure | Verify the formulation and administration route of this compound to ensure adequate bioavailability. Consider pharmacokinetic studies to measure plasma and liver concentrations of the drug. |
| Mild hepatotoxic potential of this compound alone | In some cases, the direct hepatotoxicity of this compound at therapeutic doses might be mild. Consider using a co-exposure model, where animals are pre-treated with a sub-toxic dose of another hepatotoxin (e.g., TAA or CCl4) to sensitize the liver before this compound administration. |
| Timing of biomarker measurement | The peak of liver enzyme elevation can vary depending on the mechanism of injury. Conduct a time-course study to determine the optimal time point for blood and tissue collection after this compound administration. |
Issue 3: Inconsistent or inconclusive results with mitigating agents.
| Possible Cause | Troubleshooting Step |
| Inappropriate dosing or timing of the mitigating agent | Optimize the dose and administration schedule of the mitigating agent. For antioxidants like NAC or silymarin, pre-treatment or co-administration with this compound is likely to be most effective. |
| Poor bioavailability of the mitigating agent | Ensure the formulation and route of administration of the mitigating agent allow for sufficient absorption and delivery to the liver. |
| Mitigating agent interferes with this compound's anti-cancer efficacy | When testing a mitigating agent, it is crucial to include tumor-bearing animal models to ensure that the hepatoprotective strategy does not compromise the anti-tumor activity of this compound. |
Quantitative Data Summary
Table 1: Dose-Dependent Hepatotoxicity of this compound (17-DMAG) in a Phase I Clinical Trial
| Dose of this compound (mg/m²) | Number of Patients | Grade 3/4 AST Rise |
| ≤ 80 | 21 | 0 |
| 106 | 4 | 1 (Grade 4) |
Data extracted from a Phase I study in patients with advanced solid tumors.[3]
Table 2: Effect of an Hsp90 Inhibitor (17-AAG) on Liver Fibrosis Markers in a Thioacetamide (TAA)-Induced Mouse Model
| Treatment Group | Liver Hydroxyproline (µg/g tissue) | α-SMA mRNA expression (fold change vs. control) |
| Control | ~200 | 1 |
| TAA | ~1200 | ~12 |
| TAA + 17-AAG (25 mg/kg) | ~1000 | ~10 |
| TAA + 17-AAG (50 mg/kg) | ~600 | ~6 |
Data adapted from a study on the Hsp90 inhibitor 17-AAG in a mouse model of liver fibrosis.[26] This suggests that Hsp90 inhibition may have protective effects in a diseased liver context.
Table 3: Hepatoprotective Effect of Silymarin in a Doxorubicin-Induced Hepatotoxicity Rat Model
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Control | ~40 | ~120 |
| Doxorubicin | ~120 | ~250 |
| Doxorubicin + Silymarin (60 mg/kg) | ~60 | ~150 |
Data adapted from a study on doxorubicin-induced hepatotoxicity.[23] While not specific to this compound, this demonstrates the potential of silymarin to mitigate drug-induced liver injury.
Experimental Protocols
Protocol 1: Thioacetamide (TAA)-Induced Liver Injury in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
TAA Preparation: Dissolve TAA in sterile saline to a concentration of 10 mg/mL.
-
Induction of Injury: Administer TAA at a dose of 100-200 mg/kg via intraperitoneal (i.p.) injection. The frequency of administration can be adjusted to induce acute (single dose) or chronic (2-3 times per week for several weeks) liver injury.[6][7][8][27][28]
-
This compound Administration: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose and schedule. A previously reported non-toxic i.p. dose in mice is 5 mg/kg, 3 times per week.[29][30]
-
Mitigating Agent Administration:
-
N-Acetylcysteine (NAC): Administer a 1200 mg/kg dose of NAC orally or i.p. concurrently with or shortly after the hepatotoxic insult.[17]
-
Silymarin: Administer 50-200 mg/kg of silymarin orally for several days prior to and concurrently with the hepatotoxic agent.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal weight and clinical signs daily.
-
Collect blood samples via tail vein or cardiac puncture at selected time points for serum biomarker analysis (ALT, AST, etc.).
-
At the end of the study, euthanize animals and collect liver tissue for histopathological analysis (H&E staining, Sirius Red for fibrosis) and measurement of oxidative stress markers (MDA, GSH).
-
Protocol 2: Bile Duct Ligation (BDL) Model of Cholestatic Liver Injury in Rats
-
Animals: Male Sprague-Dawley rats, 200-250g.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., ketamine/xylazine cocktail).
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully isolate the common bile duct from the surrounding tissue.
-
Double-ligate the bile duct with surgical silk and cut the duct between the two ligatures.[9][10][11][12][13]
-
For sham-operated controls, perform the same procedure without ligating the bile duct.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
This compound and Mitigating Agent Administration: Follow the administration procedures as described in Protocol 1, adjusting doses for rats as necessary.
-
Endpoint Analysis: Collect blood and liver tissue at specified time points post-surgery (e.g., 1-4 weeks) for biomarker and histopathological analysis.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced hepatotoxicity and mitigation pathways.
Caption: General workflow for studying this compound hepatotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of the heat shock protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Standard Operating Procedures in Experimental Liver Research: Thioacetamide model in mice and rats | Semantic Scholar [semanticscholar.org]
- 9. Bile duct ligation surgery and experimental setup [bio-protocol.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Biomarkers of Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpc.tums.ac.ir [jpc.tums.ac.ir]
- 17. N-Acetyl Cysteine does not prevent liver toxicity from chronic low dose plus sub-acute high dose paracetamol exposure in young or old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Are silymarin and N-acetylcysteine able to prevent liver damage mediated by multiple factors? Findings against ethanol plus LPS-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Intraperitoneal Administration of 17-DMAG as an Effective Treatment against Leishmania braziliensis Infection in BALB/c Mice: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Alvespimycin in Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alvespimycin in combination therapies. The goal is to offer practical guidance for experimental design, execution, and data interpretation to enhance the therapeutic index of these drug combinations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (17-DMAG)?
A1: this compound is a potent, second-generation inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth, proliferation, and survival.[2] By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound disrupts its chaperone function, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[2] Key HSP90 client proteins include HER2, EGFR, Akt, Raf-1, and CDK4/6.[2]
Q2: What is the rationale for using this compound in combination therapies?
A2: The primary goals of combining this compound with other anticancer agents are to achieve synergistic therapeutic effects, reduce drug dosage to minimize toxicity, and overcome or delay the development of drug resistance.[3][4] Combination therapies can target multiple oncogenic pathways simultaneously, enhancing the overall treatment efficacy.[4]
Q3: How can I quantitatively assess the synergy between this compound and another drug?
A3: The most widely accepted method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI).[3][5] The CI provides a quantitative measure of the interaction between two or more drugs. The interpretation of the CI value is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI value can be calculated using specialized software like CompuSyn or CalcuSyn, based on dose-response data from in vitro experiments.[1]
Q4: What are the common dose-limiting toxicities (DLTs) observed with this compound in clinical trials?
A4: In Phase I clinical trials, dose-limiting toxicities for this compound, particularly at doses of 100 mg/m², have included grade III left ventricular systolic dysfunction and reversible grade III keratitis.[6] Other common, generally milder and reversible adverse events include diarrhea, fatigue, myalgia, arthralgia, nausea, blurred vision, and dry eyes.[6]
Q5: Should I administer this compound concurrently or sequentially with my combination partner in preclinical models?
A5: The optimal administration schedule (concurrent versus sequential) can be drug- and cancer-type-specific and should be determined empirically. For some combinations, sequential administration may be more effective by priming the cancer cells with one agent before introducing the second. For example, in some contexts, administering an anthracycline followed by a taxane has shown benefits.[7] However, preclinical studies with the related HSP90 inhibitor tanespimycin and bortezomib suggest that concomitant administration can lead to improved antitumor activity.[8] It is advisable to test both schedules in your experimental model.
Troubleshooting Guides
Problem 1: High variability in synergy assessment (Combination Index) results.
| Possible Cause | Troubleshooting Step |
| Inaccurate IC50 determination for single agents. | Ensure that the dose-response curves for each drug alone are well-characterized with a sufficient number of data points around the IC50 value. The accuracy of the CI calculation is highly dependent on the accuracy of the individual drug IC50s. |
| Inappropriate drug concentration ratios in combination experiments. | For the Chou-Talalay method, a fixed-ratio experimental design is often recommended, where the drugs are combined at a constant ratio of their IC50s (e.g., 1:1, 1:2, 2:1 of their respective IC50s). |
| Suboptimal cell seeding density. | Optimize cell seeding density to ensure logarithmic growth throughout the duration of the assay. Over- or under-confluent cells can lead to inconsistent drug responses. |
| Issues with drug stability and solubility. | This compound solutions should be freshly prepared. Confirm the stability of both drugs in your culture medium over the course of the experiment. |
Problem 2: Lack of expected client protein degradation after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for observing client protein degradation in your specific cell line. |
| Cell line is resistant to HSP90 inhibition. | Some cell lines may have intrinsic resistance mechanisms. Confirm HSP90 inhibition by assessing the induction of the co-chaperone HSP70, which is a reliable pharmacodynamic marker of HSP90 inhibition.[8] |
| Technical issues with Western blotting. | Ensure proper protein extraction, quantification, and complete transfer to the membrane. Use validated antibodies and appropriate loading controls. Refer to a detailed Western blot protocol for troubleshooting. |
| Rapid protein re-synthesis. | Consider shorter time points post-treatment to capture the initial degradation before compensatory protein synthesis pathways are activated. |
Problem 3: Increased toxicity in preclinical models with combination therapy.
| Possible Cause | Troubleshooting Step |
| Overlapping toxicities of the combined agents. | Review the known toxicity profiles of both drugs. If they share common toxicities, this may be exacerbated in the combination. |
| Suboptimal dosing schedule. | Experiment with different dosing schedules (e.g., sequential vs. concurrent, altered frequency of administration) to potentially mitigate toxicity while maintaining efficacy. |
| Dose of one or both agents is too high. | Based on synergy data, it may be possible to reduce the dose of one or both drugs in the combination to achieve the same therapeutic effect with lower toxicity. This is a key principle of improving the therapeutic index. |
Quantitative Data Summary
Table 1: Preclinical Synergy of this compound and Related HSP90 Inhibitors in Combination Therapies
| Combination | Cell Line/Model | Key Findings | Reference(s) |
| This compound + Oleuropein (Proteasome Activator) | WI-38 and LL97A fibroblast cell lines | Synergistic effect observed at concentrations of 3.76 µM (this compound) and 9.43 µM (Oleuropein) in WI-38 cells, and 3.55 µM (this compound) and 7.22 µM (Oleuropein) in LL97A cells. | [9] |
| Tanespimycin (HSP90i) + Bortezomib (Proteasome Inhibitor) | Multiple Myeloma cells | Synergistic suppression of chymotryptic activity of the 20S proteasome, leading to enhanced accumulation of ubiquitinated proteins and apoptosis. | [8] |
| PI3K Inhibitor + MEK Inhibitor | HCT116, HT29, DLD1 colorectal cancer cells | Marked synergistic growth inhibition observed with the combination of a PI3K inhibitor (GDC-0941) and a MEK inhibitor (AZD6244 or PD0325901). | [10] |
Table 2: Clinical Trial Data for this compound in Combination with Trastuzumab
| Parameter | Value/Observation | Reference(s) |
| Phase I Recommended Dose | 80 mg/m² weekly | [6] |
| Dose-Limiting Toxicities (at 100 mg/m²) | Grade III left ventricular systolic dysfunction, Grade III reversible keratitis | [6] |
| Common Adverse Events (Grade I-II) | Diarrhea, fatigue, myalgia, arthralgia, nausea, blurred vision, dry eyes | [6] |
| Clinical Activity | Partial response and stable disease observed in patients with refractory HER2+ metastatic breast cancer. | [6] |
Experimental Protocols
In Vitro Synergy Assessment using the Chou-Talalay Method
-
Single-Agent Dose-Response:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Treat cells with a serial dilution of this compound and the combination drug separately for a defined period (e.g., 72 hours).
-
Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
-
Combination Dose-Response (Fixed-Ratio):
-
Prepare stock solutions of this compound and the combination drug.
-
Create a series of drug mixtures where the ratio of the two drugs is kept constant based on their IC50 values (e.g., a mixture where the concentration of Drug A is always 2-fold its IC50 when Drug B is at its IC50).
-
Treat cells with serial dilutions of this fixed-ratio mixture.
-
Measure cell viability as in the single-agent assay.
-
-
Data Analysis:
-
Use software such as CompuSyn or CalcuSyn to input the dose-response data for the single agents and the combination.
-
The software will calculate the Combination Index (CI) for different effect levels (e.g., ED50, ED75, ED90).
-
Interpret the CI values to determine if the interaction is synergistic, additive, or antagonistic.
-
Western Blot Analysis of HSP90 Client Protein Degradation
-
Cell Lysis:
-
Treat cells with this compound, the combination partner, or the combination for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the client protein of interest (e.g., HER2, Akt, CDK4), HSP70, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Proteasome Activity Assay
-
Cell Lysate Preparation:
-
Treat cells with this compound and/or a proteasome inhibitor (e.g., bortezomib).
-
Lyse the cells in a specific proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, and 1 mM DTT).[11]
-
-
Fluorometric Assay:
-
Use a commercially available proteasome activity assay kit which typically contains a fluorogenic substrate for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).
-
Incubate the cell lysate with the substrate in a microplate.
-
Monitor the release of free AMC (7-amino-4-methylcoumarin) by measuring fluorescence at an excitation/emission of approximately 360/460 nm over time.[12]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the fluorescence readings.
-
Compare the proteasome activity in treated cells to that of untreated controls.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating this compound combination therapies.
Caption: Synergistic mechanism of this compound and Trastuzumab.
Caption: Synergistic mechanism of this compound and Proteasome Inhibitors.
Caption: Synergistic mechanism of this compound and PI3K Inhibitors.
References
- 1. Synergistic effects of combining proteasome inhibitors with chemotherapeutic drugs in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical versus clinical drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Combination - Kyinno Bio [kyinno.com]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I dose-escalation trial of trastuzumab and this compound hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors [pubmed.ncbi.nlm.nih.gov]
- 7. Sequential vs concurrent adjuvant chemotherapy of anthracycline and taxane for operable breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanespimycin with bortezomib: activity in relapsed/refractory patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ubpbio.com [ubpbio.com]
dealing with Alvespimycin instability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Alvespimycin (also known as 17-DMAG). The information is presented in a question-and-answer format to directly address potential issues and ensure the stability and effective use of the compound in long-term storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: Solid this compound is stable for an extended period when stored under the proper conditions. For optimal long-term stability, it is recommended to store the solid compound at -20°C.[1] Under these conditions, it can be stable for at least three to four years.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[1] For long-term storage, it is advisable to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO and store it at -80°C.[3] To minimize degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes. Aqueous solutions of this compound are not recommended for long-term storage and should be prepared fresh for each experiment.[1][4]
Q3: What is the stability of this compound in a DMSO stock solution?
A3: The stability of this compound in a DMSO stock solution is dependent on the storage temperature. When stored at -80°C, the solution can be stable for up to one year.[3][5] For shorter-term storage, it may be kept at -20°C, but the stability is reduced. It is crucial to use anhydrous DMSO to prevent hydrolysis of the compound.
Troubleshooting Guide
Q1: My this compound solution appears to have precipitated after thawing. What should I do?
A1: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water. To redissolve the precipitate, you can warm the vial to 37°C and use sonication.[4] It is also recommended to visually inspect the solution for complete dissolution before use. To prevent precipitation, ensure you are using a high-purity, anhydrous solvent and that the stock solution concentration is not above its solubility limit.
Q2: I am observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors related to this compound's stability and handling:
-
Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound. It is recommended to use freshly thawed aliquots for each experiment.
-
Batch-to-Batch Variability: There can be variability between different manufacturing batches of this compound.[6][7] It is good practice to qualify a new batch by comparing its activity to a previously validated batch.
-
Experimental Conditions: Ensure that all experimental parameters, such as cell density, incubation time, and drug concentration, are consistent between experiments.
Q3: I suspect my this compound has lost its potency. How can I check its activity?
A3: A loss of potency is likely due to degradation. You can verify the activity of your this compound stock by performing a dose-response experiment and comparing the IC50 value to previously obtained data or literature values. A common method is to perform a Western blot to check for the degradation of a known sensitive HSP90 client protein, such as HER2 or CDK4, or to look for the induction of HSP70, a marker of HSP90 inhibition.[8]
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Solvent |
| Solid (Powder) | -20°C | ≥ 4 years[1] | N/A |
| Solid (Powder) | -20°C | 3 years[5] | N/A |
| Solution | -80°C | 1 year[3][5] | DMSO |
| Solution | -20°C | Not Recommended for Long-Term | DMSO |
| Aqueous Solution | 4°C | Not Recommended (Prepare Fresh) | Aqueous Buffers |
Note: The stability of solutions can be influenced by the quality of the solvent and the frequency of handling. It is always best to aliquot stock solutions to minimize degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
To aid dissolution, gently vortex the vial and, if necessary, sonicate in a water bath or warm to 37°C until the solid is completely dissolved.[4]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Western Blot for HSP90 Client Protein Degradation
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., HER2, CDK4, Akt) and HSP70 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the client protein signal and an increase in the HSP70 signal with increasing this compound concentration indicates HSP90 inhibition.[8]
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for Using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | HSP | TargetMol [targetmol.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
best practices for handling and disposal of Alvespimycin
Welcome to the technical support center for Alvespimycin (also known as 17-DMAG). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and disposal, alongside troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
A list of frequently asked questions about this compound.
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound (17-DMAG) is a potent, semi-synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1] Its mechanism of action involves binding to the N-terminal ATP-binding pocket of Hsp90, which disrupts its chaperone function.[2][3] This inhibition leads to the ubiquitin-proteasome-mediated degradation of Hsp90 "client" proteins.[2] Many of these client proteins are oncoproteins critical for tumor cell growth and survival, such as HER2, Akt, Raf-1, and CDK4.[2] The degradation of these proteins triggers cell cycle arrest and apoptosis, making this compound a subject of interest in cancer research.[4] A common biomarker for Hsp90 inhibition is the subsequent induction of Hsp70 expression.[2]
Q2: What are the primary research applications of this compound?
A2: this compound is primarily investigated as an antineoplastic agent for various cancers, including solid tumors and leukemias.[2][5] Its ability to induce the degradation of multiple oncoproteins simultaneously makes it a tool to study cancer cell signaling and to overcome drug resistance.[4] For example, it has shown efficacy in imatinib-resistant Chronic Myeloid Leukemia (CML) cell lines.[4]
Handling and Storage
Q3: How should I reconstitute lyophilized this compound?
A3: For in vitro experiments, this compound is typically reconstituted in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).[1] Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product, so using a fresh, sealed vial of DMSO is critical.[1] To aid dissolution, gentle warming (to 37°C) and sonication can be used.[5][6] For in vivo studies, a more complex vehicle involving co-solvents like PEG300 and Tween-80 is often required.[7][8]
Q4: What are the best practices for storing this compound?
A4: Proper storage is crucial to maintain the compound's activity.
-
Powder: The lyophilized powder is stable for several years when stored at -20°C.[1][6]
-
Stock Solutions: DMSO stock solutions are unstable at room temperature.[3] It is recommended to aliquot the stock solution into single-use volumes and store them at -80°C for up to one year.[6] Storage at -20°C is suitable for shorter periods (e.g., one month).[1][7] Avoid repeated freeze-thaw cycles.[1]
-
Aqueous Solutions: Do not store aqueous dilutions for more than one day.[5] It is best practice to prepare fresh working solutions from the frozen stock for each experiment.[7][8]
Q5: What personal protective equipment (PPE) is required when handling this compound?
A5: this compound is a potent pharmaceutical compound and should be handled with care in a well-ventilated area or fume hood.[9][10] Recommended PPE includes:
-
Gloves: Double-gloving with chemotherapy-rated gloves is recommended.[9]
-
Eye Protection: Safety goggles or a face shield.[9]
-
Lab Coat: A disposable, solid-front gown is preferred.[9]
-
Respiratory Protection: Use respiratory protection if there is a risk of inhaling dust or aerosols.[9][11]
Safety and Disposal
Q6: What should I do in case of accidental exposure?
A6: Follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[9][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9][10]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9][12] In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[12]
Q7: How must this compound waste be disposed of?
A7: this compound is considered a hazardous antineoplastic agent, and its waste must be managed as hazardous chemical waste according to institutional and local regulations.[13]
-
Segregation: Do not mix this compound waste with general lab trash or biohazardous waste.[14]
-
Containers: Use designated, sealed, and clearly labeled hazardous waste containers.[14]
-
Bulk Waste: Any unused stock solution, partially used vials, or syringes containing visible liquid must be disposed of as bulk chemical waste.[13]
-
Trace Contaminated Waste: Items like gloves, bench paper, and empty vials should be collected in a designated "trace" cytotoxic waste container.[13]
-
Sharps: Needles and blades used with this compound must be placed in a puncture-proof sharps container designated for hazardous chemical waste.[15]
-
Decontamination: Spills should be cleaned immediately by personnel wearing appropriate PPE.[11]
Troubleshooting Guides
Guide 1: In Vitro Experiment Issues
Q: My compound shows lower-than-expected activity or inconsistent results.
A: This is a common issue that can often be traced back to the compound's integrity or the experimental setup.
-
Compound Degradation: this compound solutions are not stable long-term, especially at -20°C or after multiple freeze-thaw cycles.[1][3]
-
Solution: Prepare fresh working solutions for each experiment from a properly stored -80°C stock.[7] When possible, use a new aliquot of the stock solution.
-
-
Improper Reconstitution: Using old or wet (hygroscopic) DMSO can lead to incomplete dissolution and a lower effective concentration.[1]
-
Solution: Always use fresh, anhydrous, high-quality DMSO for reconstitution.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Hsp90 inhibitors.[1][4]
-
Solution: Confirm the reported IC50 value for your specific cell line. Consider performing a dose-response curve from a wide range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your experiments.
-
-
Presence of Drug Efflux Pumps: Some cell lines may express multidrug resistance pumps (like P-gp) that can actively remove this compound from the cell, reducing its efficacy.[16]
-
Solution: Check literature for the expression of efflux pumps in your cell line. If this is a known issue, alternative Hsp90 inhibitors that are not substrates for these pumps may be required.[16]
-
Q: I am observing precipitation in my culture medium after adding the compound.
A: this compound has limited aqueous solubility. Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer or culture medium.
-
Solution 1: Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) and consistent across all samples, including vehicle controls.
-
Solution 2: Dilution Method: Add the this compound stock solution to the medium dropwise while vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations that can cause precipitation.
-
Solution 3: Check for Saturation: You may be exceeding the solubility limit of this compound in your final working solution. Try using a lower concentration if experimentally feasible.
Guide 2: Western Blotting Issues
Q: I don't see the expected degradation of Hsp90 client proteins (e.g., HER2, Akt) or induction of Hsp70.
A: This suggests that the Hsp90 inhibition is not occurring as expected at the molecular level.
-
Insufficient Treatment Time/Dose: The degradation of client proteins and induction of Hsp70 are time- and dose-dependent processes.[4]
-
Inactive Compound: As mentioned in the previous guide, the compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of this compound. If possible, test the new aliquot on a sensitive positive control cell line where the expected effects are well-documented.
-
-
Antibody Quality: The primary antibodies used for Western blotting may not be optimal for detecting the target proteins.
-
Solution: Validate your antibodies using positive and negative controls. Ensure you are using the recommended antibody dilution and protocol.
-
Data Presentation
Quantitative Data Summary for this compound
| Property | Value | Source(s) |
| Molecular Weight | 616.75 g/mol (free base); 653.21 g/mol (HCl salt) | [1][3] |
| Hsp90 Binding (EC50) | ~62 nM | [3][7] |
| Solubility in DMSO | ≥26.2 mg/mL; up to 100 mg/mL | [1][5] |
| Solubility in Water | ≥3.04 mg/mL (HCl salt); requires sonication/warming | [5] |
| Solubility in Ethanol | Insoluble | [1][5] |
| Storage (Powder) | 3 years at -20°C | [1][6] |
| Storage (DMSO Stock) | 1 year at -80°C; 1 month at -20°C | [1][7] |
| IC50 in K562 cells | ~50 nM (imatinib-sensitive) | [4] |
| IC50 in K562-RC cells | ~31 nM (imatinib-resistant) | [4] |
| EC50 (HER2 degradation) | 8 nM (SKBR3 cells); 46 nM (SKOV3 cells) | [7][8] |
Experimental Protocols
Protocol: Western Blot for Hsp90 Inhibition Markers
This protocol describes a method to assess the pharmacodynamic effects of this compound in cultured cancer cells by measuring the degradation of a client protein (CDK4) and the induction of Hsp70.
1. Cell Seeding and Treatment: a. Seed cancer cells (e.g., HCT116 or another sensitive line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator. c. Prepare serial dilutions of this compound in culture medium from a DMSO stock. Prepare a vehicle control with the same final DMSO concentration. d. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.
2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold 1X PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer (e.g., 4X) to each sample and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). d. Run the gel until the dye front reaches the bottom.
5. Protein Transfer and Immunoblotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against CDK4, Hsp70, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again three times with TBST for 10 minutes each.
6. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a digital imager or film. c. Expected Result: A dose-dependent decrease in the CDK4 signal and a dose-dependent increase in the Hsp70 signal, with the loading control remaining constant across all lanes.[17]
Mandatory Visualizations
Caption: this compound inhibits Hsp90, leading to oncoprotein degradation.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting flowchart for low this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound | HSP | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocrick.com [biocrick.com]
- 10. chemicea.com [chemicea.com]
- 11. echemi.com [echemi.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 15. cdn.csu.edu.au [cdn.csu.edu.au]
- 16. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Alvespimycin vs. 17-AAG: A Comparative Analysis of Efficacy and Toxicity in Cancer Therapy
A detailed examination of two prominent HSP90 inhibitors, Alvespimycin (17-DMAG) and its predecessor 17-AAG (Tanespimycin), reveals key differences in their pharmacological profiles. While both drugs target the essential molecular chaperone Heat Shock Protein 90 (HSP90), this compound, a second-generation derivative, exhibits improved solubility and a potentially more favorable therapeutic window. This guide provides a comprehensive comparison of their efficacy and toxicity, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound (KOS-1022 or 17-DMAG) was developed as a more water-soluble analog of 17-AAG, aiming to overcome the formulation challenges and improve upon the clinical limitations of the parent compound.[1][2] Both molecules function by binding to the N-terminal ATP-binding pocket of HSP90, a chaperone protein crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation.[3][4][5] Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[2][6]
Comparative Efficacy
The potency of both compounds in inhibiting HSP90 and their anti-tumor effects have been evaluated in various preclinical and clinical settings.
HSP90 Inhibition:
Quantitative data on the inhibitory activity of this compound and 17-AAG against HSP90 are summarized below. Of note, the binding affinity of HSP90 inhibitors like 17-AAG has been observed to be significantly higher in tumor cells compared to normal cells, a phenomenon attributed to the active, multi-chaperone complex state of HSP90 in malignant cells.[7][8][9]
| Parameter | This compound (17-DMAG) | 17-AAG (Tanespimycin) | Reference(s) |
| HSP90 Binding Affinity (EC50) | 62 nM | - | [10] |
| HSP90 Inhibitory Potency (IC50) | 62 ± 29 nM | 5 nM | [11][12] |
| Tumor Cell HSP90 Binding Affinity | - | ~100-fold higher than normal cells | [7][8][9][11] |
Anti-Tumor Activity:
Both this compound and 17-AAG have demonstrated anti-tumor activity across a range of cancer models. Clinical trials have explored their efficacy in various malignancies, with some notable responses.
| Cancer Type | This compound (17-DMAG) Response | 17-AAG (Tanespimycin) Response | Reference(s) |
| Advanced Solid Tumors | Complete response in castration-refractory prostate cancer; Partial response in melanoma.[1][13][14] | Partial responses and stable disease in various cancers.[15][16] | [1][13][14][15][16] |
| HER2+ Breast Cancer | - | Shown to be particularly sensitive in preclinical models; clinical trials in combination with trastuzumab. | [16] |
| Glioblastoma Multiforme (GBM) | - | Inhibited growth of glioma cell lines and stem cells in vitro and in vivo; synergized with radiation. | [17] |
| Gallbladder Cancer | - | Reduced tumor size by 69.6% in a xenograft model. | [18] |
| Chronic Myeloid Leukemia (CML) | Effective in overcoming imatinib resistance in cell lines. | - | [9] |
| Multiple Myeloma | - | Showed signs of antitumor activity in heavily pre-treated patients. | [19] |
Comparative Toxicity
The toxicity profiles of this compound and 17-AAG have been characterized in both preclinical animal studies and human clinical trials. While both drugs share some common side effects, differences in their tolerability and dose-limiting toxicities have been observed.
Preclinical Toxicity:
| Species | This compound (17-DMAG) MTD | 17-AAG (Tanespimycin) MTD | Dose-Limiting Toxicities (17-AAG) | Reference(s) |
| Rat | - | 25 mg/kg/day (daily for 5 days) | Hepatotoxicity, renal failure, gastrointestinal toxicities. | [4] |
| Dog | - | 7.5 mg/kg/day (daily for 5 days) | Hepatotoxicity, renal failure, gastrointestinal toxicities, gallbladder toxicities. | [4] |
Clinical Toxicity:
Phase I clinical trials have established the maximum tolerated doses (MTD) and identified the most common adverse events in patients.
| Parameter | This compound (17-DMAG) | 17-AAG (Tanespimycin) | Reference(s) |
| Recommended Phase II Dose | 80 mg/m² weekly IV.[1][13][14] | Schedule-dependent: 56 mg/m² (daily x 5), 112 mg/m² (daily x 3), 220 mg/m² (intermittent).[15] | [1][13][14][15] |
| Maximum Tolerated Dose (MTD) | DLTs observed at 106 mg/m².[1][13][14] | Schedule-dependent. | [1][13][14][15] |
| Common Adverse Events | Nausea, vomiting, fatigue, reversible liver enzyme disturbances, ocular toxicities (blurred vision, dry eye, keratitis).[1][13][14] | Fatigue, myalgias, nausea, delayed hepatotoxicity (dose-limiting on some schedules).[15] | [1][13][14][15] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 fatigue, diarrhea, dehydration; Grade 4 hypotension, AST rise; one treatment-related death at 106 mg/m².[1][13][14] | Delayed hepatotoxicity with continuous twice-weekly dosing; hepatic toxicity with daily x 5 schedule.[15] | [1][13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate HSP90 inhibitors.
HSP90 Binding Affinity Assay (Tryptophan Fluorescence)
This method measures the change in intrinsic tryptophan fluorescence of HSP90 upon ligand binding to determine the dissociation constant (Kd).
-
Protein Preparation: Purified recombinant human HSP90 is prepared in a suitable buffer (e.g., PBS, pH 7.4).
-
Ligand Preparation: this compound or 17-AAG is serially diluted in the same buffer.
-
Fluorescence Measurement: The fluorescence emission of HSP90 is measured (excitation at ~295 nm, emission at ~340 nm) in the absence and presence of increasing concentrations of the inhibitor.
-
Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration, and the data are fitted to a binding equation to calculate the Kd.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or 17-AAG for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. This compound or 17-AAG is administered via a specified route (e.g., intraperitoneally) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.
Signaling Pathway and Mechanism of Action
HSP90 inhibitors exert their anti-cancer effects by disrupting the function of a wide array of client proteins that are critical for tumor progression. The diagram below illustrates the central role of HSP90 and the downstream consequences of its inhibition by this compound and 17-AAG.
References
- 1. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 6. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A phase I study of the heat shock protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. ascopubs.org [ascopubs.org]
A Comparative Guide to the Side Effect Profiles of Alvespimycin and Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two heat shock protein 90 (Hsp90) inhibitors: Alvespimycin (also known as 17-DMAG) and its parent compound, geldanamycin. The information presented is based on available preclinical and clinical experimental data to assist researchers in understanding the toxicological differences and potential therapeutic windows of these compounds.
Executive Summary
Geldanamycin, a natural ansamycin antibiotic, is a potent Hsp90 inhibitor with significant antitumor activity. However, its clinical development has been hampered by severe hepatotoxicity and poor pharmacokinetic properties. This compound, a synthetic derivative of geldanamycin, was developed to overcome these limitations. It exhibits reduced hepatotoxicity, increased water solubility, and a more favorable pharmacokinetic profile, allowing for clinical investigation in various cancers. This guide will delve into the specific side effects, the experimental data supporting these findings, and the methodologies used in these crucial studies.
Comparative Side Effect Profiles
The following table summarizes the observed side effects of this compound and geldanamycin from preclinical and clinical studies.
| Side Effect Category | This compound (17-DMAG) | Geldanamycin | Supporting Evidence |
| Hepatotoxicity | Liver enzyme disturbances observed, but generally reversible and less severe than geldanamycin. | Pronounced and dose-limiting hepatotoxicity, including acute hepatic necrosis. | Preclinical studies in dogs showed significant elevations in serum transaminases with geldanamycin. Clinical trials with this compound reported manageable liver function changes. |
| Gastrointestinal | Common, including nausea, vomiting, and diarrhea. | Minor gastrointestinal toxicity observed in preclinical studies. | Phase I clinical trials of this compound consistently report gastrointestinal adverse events. |
| Ocular | Ocular disturbances, including blurred vision and keratitis, have been reported and are generally reversible. | Ocular toxicity has been noted as a concern with geldanamycin derivatives. | Clinical studies with this compound have documented reversible ocular side effects. |
| Hematologic | Hematologic toxicity has been observed. | Bone marrow toxicity was a common finding in preclinical animal studies. | Preclinical studies with a geldanamycin analog showed dose-limiting bone marrow toxicity in rats and dogs. |
| Renal | Less commonly reported, though signs of renal toxicity were seen in preclinical dog studies of a related analog. | Evidence of nephrotoxicity in preclinical animal models. | Preclinical studies in dogs indicated potential for renal toxicity with geldanamycin analogs. |
| Constitutional | Fatigue is a commonly reported side effect. | Not a primary focus of early preclinical toxicity studies. | Fatigue is a frequently cited adverse event in clinical trials of this compound. |
Experimental Protocols
Understanding the methodologies behind the toxicity findings is crucial for interpreting the data. Below are summaries of key experimental protocols.
Preclinical Toxicity Assessment of Geldanamycin Analogs
A representative preclinical study evaluated the toxicity of 17-DMAG (this compound), a hydrophilic derivative of geldanamycin, in rats and dogs to guide clinical trial design.
-
Animal Models: Sprague-Dawley rats and Beagle dogs.
-
Dosing Regimen:
-
Rats received intravenous (IV) doses of 0, 2.4, 12, and 24 mg/m²/day for 5 consecutive days.
-
Dogs received IV infusions of 0, 8, or 16 mg/m²/day for 5 consecutive days. An additional cohort received the highest dose orally.
-
-
Parameters Monitored:
-
Clinical observations for signs of toxicity.
-
Body weight changes.
-
Standard hematology and clinical chemistry panels.
-
Microscopic evaluation of selected tissues for drug-related lesions.
-
Measurement of plasma and tissue drug concentrations via HPLC/MS.
-
-
Key Findings: The maximum tolerated dose (MTD) was determined to be 12 mg/m²/day in rats and 8 mg/m²/day in dogs. Dose-limiting toxicities included gastrointestinal, bone marrow, and hepatic toxicities in both species, with dogs also showing renal and gallbladder toxicity.
Phase I Clinical Trial of this compound
A Phase I study was conducted to determine the toxicity, recommended Phase II dose, and pharmacokinetic profile of intravenously administered this compound in patients with advanced solid tumors.
-
Study Design: An accelerated titration dose-escalation study.
-
Patient Population: Patients with advanced solid cancers.
-
Dosing Regimen: Weekly intravenous administration of this compound, with doses ranging from 2.5 to 106 mg/m².
-
Toxicity Assessment: Monitored according to the National Cancer Institute-Common Toxicity Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicity (DLT) was defined as specific adverse events occurring within the first cycle. The maximum tolerated dose (MTD) was the highest dose at which ≤1 of 6 patients experienced a DLT.
-
Pharmacokinetics and Pharmacodynamics: Plasma concentrations of this compound were measured, and pharmacodynamic markers of Hsp90 inhibition (e.g., Hsp72 induction, client protein depletion) were assessed in peripheral blood mononuclear cells and tumor biopsies.
-
Key Findings: The MTD was established at 80 mg/m² weekly. Common adverse events included gastrointestinal issues, changes in liver function, and ocular disturbances. At 106 mg/m², two out of four patients experienced DLTs, including one treatment-related death.
Visualizing Mechanisms and Workflows
Hsp90 Inhibition and Client Protein Degradation
Geldanamycin and this compound function by inhibiting the ATPase activity of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of these client proteins, resulting in anticancer effects.
Caption: Mechanism of Hsp90 inhibition by this compound and geldanamycin, leading to client protein degradation.
Toxicity Evaluation Workflow
The process of evaluating the toxicity of a new drug candidate, from preclinical studies to clinical trials, follows a structured workflow.
Caption: A simplified workflow for the toxicological evaluation of new anticancer agents.
Conclusion
The development of this compound represents a successful example of medicinal chemistry efforts to mitigate the toxicity of a promising natural product inhibitor. While both geldanamycin and this compound target Hsp90, their side effect profiles differ significantly, with this compound demonstrating a more manageable toxicity profile that has allowed for its advancement into clinical trials. The primary dose-limiting toxicity of geldanamycin is severe hepatotoxicity, a characteristic that is markedly reduced in this compound. However, this compound is associated with a distinct set of manageable, albeit still significant, side effects, including gastrointestinal and ocular toxicities. Understanding these differences is paramount for the continued development of Hsp90 inhibitors and for designing safer and more effective cancer therapies.
A Head-to-Head Showdown: Alvespimycin Versus Newer Generation HSP90 Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the first-generation HSP90 inhibitor Alvespimycin (17-DMAG) against its more contemporary counterparts: Ganetespib, Luminespib (NVP-AUY922), and Onalespib. We delve into their performance, supported by experimental data, to illuminate the evolution of HSP90-targeted cancer therapy.
Heat shock protein 90 (HSP90) has long been an attractive target in oncology. As a molecular chaperone, it is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1] Inhibition of HSP90 offers a multi-pronged attack on oncogenic signaling pathways. This compound, a derivative of the natural product geldanamycin, was a significant step forward from its predecessor, tanespimycin (17-AAG), offering improved solubility and a more favorable pharmacokinetic profile.[2] However, the quest for enhanced potency, better safety profiles, and broader therapeutic windows has led to the development of fully synthetic, second-generation HSP90 inhibitors. This guide will compare this compound with three prominent newer inhibitors: Ganetespib, Luminespib, and Onalespib.
Comparative Efficacy: A Look at the Numbers
The following tables summarize the in vitro cytotoxic activity of this compound and the newer HSP90 inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| This compound | K562 | Chronic Myeloid Leukemia | 50 | [1] |
| K562-RC (Imatinib-resistant) | Chronic Myeloid Leukemia | 31 | [1] | |
| K562-RD (Imatinib-resistant) | Chronic Myeloid Leukemia | 44 | [1] | |
| MCF7 | Breast Cancer | 71 | [3] | |
| VCaP | Prostate Cancer | 40 | [4] | |
| 22Rv1 | Prostate Cancer | 130 | [4] | |
| LNCaP95 | Prostate Cancer | 100 | [4] | |
| Ganetespib | MCF-7 | Breast Cancer | 25 | [5] |
| T47D | Breast Cancer | 15 | [5] | |
| SKBR3 | Breast Cancer | 12 | [6] | |
| BT474 | Breast Cancer | 8 | [6] | |
| Luminespib (NVP-AUY922) | Average (multiple lines) | Various Cancers | 9 | [7] |
| Gastric Cancer Cell Lines | Gastric Cancer | 2-40 | [7] | |
| BT474 | Breast Cancer | 5.4 | [8] | |
| Onalespib | A375 | Melanoma | 18 | [9] |
| HCT116 | Colon Cancer | 48 | [9] | |
| VCaP | Prostate Cancer | 20 | [4] | |
| 22Rv1 | Prostate Cancer | 20 | [4] | |
| LNCaP95 | Prostate Cancer | 30 | [4] |
In a direct comparison in prostate cancer cell lines, Onalespib demonstrated greater potency than this compound.[4] For instance, in the 22Rv1 cell line, Onalespib had a GI50 of 20 nM compared to 130 nM for this compound.[4] Similarly, in VCaP cells, Onalespib's GI50 was 20 nM versus 40 nM for this compound.[4] While direct comparative data with Ganetespib and Luminespib is less readily available, the low nanomolar IC50 values reported for these compounds across a wide range of cell lines suggest a generally higher potency compared to this compound.[5][7]
In Vivo Antitumor Activity
Preclinical xenograft models provide valuable insights into the therapeutic potential of these inhibitors.
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Not specified in detail in the provided search results | - | - | - | - |
| Ganetespib | BT-474 | Breast Cancer | 25 mg/kg, 5x/week | 23% tumor regression | [5] |
| SKBR3 | Breast Cancer | Not specified | Augmented inhibition with lapatinib | [6] | |
| Luminespib (NVP-AUY922) | BT474 | Breast Cancer | 50 mg/kg/day | 21% of control tumor size | [10] |
| A2780 | Ovarian Cancer | 50 mg/kg/day | 11% of control tumor size | [10] | |
| U87MG | Glioblastoma | 50 mg/kg/day | 7% of control tumor size | [10] | |
| Onalespib | NCI-H1975 | Non-Small Cell Lung Cancer | 70 mg/kg, 2x/week or 90 mg/kg, 1x/week | Significant tumor growth inhibition | [9] |
The newer generation inhibitors have demonstrated robust in vivo activity, leading to significant tumor growth inhibition and even tumor regression in various xenograft models.[5][9][10]
Mechanism of Action and Signaling Pathways
All four inhibitors share the same fundamental mechanism of action: they bind to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone function. This leads to the proteasomal degradation of HSP90 client proteins. The key difference lies in their chemical structures, with the newer inhibitors being fully synthetic and structurally distinct from the ansamycin scaffold of this compound. This can influence their binding affinity, selectivity, and pharmacokinetic properties.
The inhibition of HSP90 triggers a cascade of effects on multiple oncogenic signaling pathways.
Caption: Mechanism of HSP90 inhibitors and their impact on client proteins and downstream signaling.
Experimental Protocols
A summary of the general methodologies used in the cited studies is provided below. For specific details, please refer to the individual publications.
Cell Viability Assay
Caption: A generalized workflow for determining cell viability after treatment with HSP90 inhibitors.
Detailed Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the HSP90 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A cell viability reagent is added to each well.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This reagent measures ATP levels, an indicator of metabolically active cells. Luminescence is measured using a microplate reader.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
Resazurin Assay: Resazurin is reduced to the fluorescent resorufin by viable cells. Fluorescence is measured.
-
-
Data Analysis: The signal from treated wells is normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated using non-linear regression analysis.[5]
Western Blotting for Client Protein Degradation
Caption: Standard workflow for assessing HSP90 client protein levels via Western blot.
Detailed Methodology:
-
Cell Treatment and Lysis: Cells are treated with the HSP90 inhibitor for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the target client protein (e.g., HER2, AKT) or a marker of HSP90 inhibition (e.g., HSP70) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.[11][12]
In Vivo Xenograft Studies
Detailed Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The HSP90 inhibitor is administered according to a specific dosing schedule (e.g., intraperitoneally or intravenously, daily or weekly). The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice or three times a week). Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.[13][14]
Conclusion
The development of HSP90 inhibitors has seen a clear progression from the first-generation ansamycin derivatives like this compound to the newer, fully synthetic small molecules such as Ganetespib, Luminespib, and Onalespib. The available preclinical data suggests that these newer agents generally exhibit greater potency in vitro and robust antitumor activity in vivo across a broad range of cancer models. Their improved pharmacological properties and potentially better tolerability profiles represent a significant advancement in the field. While direct head-to-head clinical comparisons are limited, the extensive preclinical evidence provides a strong rationale for the continued investigation of these second-generation HSP90 inhibitors in various oncology settings. This guide serves as a valuable resource for researchers and clinicians in understanding the comparative landscape of these important therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
- 13. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Synergistic Takedown of Cancer Cells: A Guide to Combining Alvespimycin and Proteasome Inhibitors
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the synergistic anti-cancer effects of combining the HSP90 inhibitor, alvespimycin, with proteasome inhibitors. This combination strategy offers a promising avenue for enhancing therapeutic efficacy and overcoming drug resistance in various cancers, particularly multiple myeloma.
The core principle behind this synergistic interaction lies in the dual assault on the protein quality control machinery of cancer cells. Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, known as "client proteins". This compound, a potent HSP90 inhibitor, disrupts this chaperoning activity, leading to the misfolding and subsequent ubiquitination of these client proteins, marking them for degradation. Concurrently, proteasome inhibitors, such as bortezomib and carfilzomib, block the function of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. This two-pronged attack results in a toxic accumulation of misfolded, polyubiquitinated proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][2][3] Preclinical studies have consistently demonstrated that this combined approach is more effective than either agent alone.[1][2]
Quantitative Analysis of Synergistic Effects
| Treatment Group | Cell Line | Assay | Outcome | Reference |
| Tanespimycin + Bortezomib | Multiple Myeloma | Cell Viability / Apoptosis | Enhanced apoptosis in bortezomib-resistant multiple myeloma cells. | [1] |
| Tanespimycin + Bortezomib | Human Breast Cancer | Protein Ubiquitination | Increased accumulation of ubiquitinated proteins. | [2] |
| Tanespimycin + Bortezomib | Multiple Myeloma (Clinical Trial) | Overall Response Rate (ORR) | ORR of 27% in relapsed/refractory patients. | [4] |
| Bortezomib + Doxorubicin | MM.1S Multiple Myeloma | Cell Viability (MTT Assay) | Dose-dependent reduction in cell viability. | [5] |
| A452 (HDAC6 Inhibitor) + Bortezomib | U266 Multiple Myeloma (Bortezomib-Resistant) | Apoptosis (Annexin-V Staining) | Combination treatment increased Annexin-V positive cells to 35.0% compared to 15.4% with Bortezomib alone. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for key experiments used to assess the synergistic effects of this compound and proteasome inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S, U266) in 96-well plates at a density of 1 x 104 to 5 x 104 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of this compound alone, a proteasome inhibitor (e.g., bortezomib) alone, and the combination of both drugs. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat multiple myeloma cells with this compound, a proteasome inhibitor, or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizing the Molecular Synergy
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the synergistic effects of this compound and proteasome inhibitors.
References
- 1. Tanespimycin with bortezomib: activity in relapsed/refractory patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of tanespimycin in combination with bortezomib in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of tanespimycin in combination with bortezomib in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanespimycin and bortezomib combination treatment in patients with relapsed or relapsed and refractory multiple myeloma: results of a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC6-Selective Inhibitor Overcomes Bortezomib Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alvespimycin's Efficacy Across Diverse Tumor Types
Alvespimycin (also known as 17-DMAG) is a potent, second-generation, water-soluble inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] As a molecular chaperone, Hsp90 is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy.[4][5] this compound disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of these client proteins, thereby inhibiting multiple oncogenic signaling pathways simultaneously.[1][5][6] This guide provides a comparative overview of this compound's effects on various tumor types, supported by preclinical and clinical data.
Mechanism of Action: Hsp90 Inhibition
This compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function.[7][8] This leads to the misfolding and subsequent degradation of Hsp90 client proteins. These oncoproteins include Her-2, EGFR, Akt, Raf-1, Bcr-Abl, and CDK4, which are often overexpressed or mutated in cancer cells.[1][4] The depletion of these critical proteins disrupts signaling pathways that control cell growth and apoptosis, forming the basis of this compound's antitumor activity.[1][6] A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70, which serves as a pharmacodynamic marker of drug activity.[4][5][6]
Comparative Efficacy Data
The sensitivity of cancer cells to this compound varies across different tumor types, largely dependent on their reliance on Hsp90 client proteins for survival. Below is a summary of preclinical data demonstrating this variability.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Tumor Type | Cell Line | Endpoint | IC50 / EC50 (nM) | Citation |
| General | (Cell-free assay) | Hsp90 Inhibition | 62 | [9][10] |
| General | NCI 60 Cell Line Panel | Cytotoxicity (Mean) | 63 | [4] |
| Breast Cancer | MDA-MB-231 | Her2 Degradation | 4.5 | [10] |
| Breast Cancer | SKBR3 | Her2 Degradation | 8 | [9] |
| Ovarian Cancer | SKOV3 | Her2 Degradation | 46 | [9] |
| Melanoma | A2058 | Cytotoxicity | 2.1 | [10] |
| Gastric Cancer | AGS | Cytotoxicity | 16,000 | [10] |
| Chronic Myeloid Leukemia | K562 (Imatinib-sensitive) | Metabolic Activity | 50 | [11][12][13] |
| Chronic Myeloid Leukemia | K562-RC (Imatinib-resistant) | Metabolic Activity | 31 | [11][12][13] |
| Chronic Myeloid Leukemia | K562-RD (Imatinib-resistant) | Metabolic Activity | 44 | [11][12][13] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Clinical Trial Findings Summary:
-
Advanced Solid Tumors: In a Phase I trial, this compound administered intravenously once weekly was well-tolerated, with a recommended Phase II dose of 80 mg/m².[5][6][14] Clinical activity was observed in heavily pretreated patients, including a complete response in castration-refractory prostate cancer, a partial response in melanoma, and stable disease in chondrosarcoma and renal cancer.[5][6][14]
-
HER2-Positive Breast Cancer: A Phase I study of this compound in combination with trastuzumab showed promising antitumor activity and tolerability in patients with refractory HER2-positive metastatic breast cancer.[15][16]
-
Chronic Myeloid Leukemia (CML): Preclinical studies show that this compound is effective in both imatinib-sensitive and, notably, imatinib-resistant CML cell lines, suggesting it can overcome resistance by targeting the Hsp90 client protein BCR-ABL.[11][13] Resistant cells demonstrated even greater sensitivity to the drug than sensitive cells.[11][12][13]
-
Chronic Lymphocytic Leukemia (CLL): A Phase I trial in relapsed CLL/SLL did not determine a maximum tolerated dose and observed no objective responses, though some patients achieved stable disease.[17]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are generalized protocols for key assays used to evaluate this compound's efficacy.
1. Cell Viability Assay (MTT/Resazurin Method)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of this compound concentrations for 24 to 48 hours.[10] A vehicle control (DMSO) is also included.[11]
-
Following incubation, MTT or resazurin reagent is added to each well.[10][13]
-
After an additional incubation period, the absorbance or fluorescence is measured using a plate reader.
-
Results are normalized to the control group, and IC50 values are calculated from the dose-response curves.[10]
-
2. Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Objective: To quantify this compound-induced apoptosis and its effect on cell cycle progression.
-
Protocol:
-
Cells are treated with this compound at specified concentrations (e.g., 10 nM and 100 nM) for 48 hours.[13]
-
For apoptosis, cells are harvested and stained with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic cells.
-
For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-intercalating dye like PI.
-
Samples are analyzed by flow cytometry to quantify the percentage of cells in different apoptotic states or cell cycle phases (G0/G1, S, G2/M).[11][13] Studies have shown this compound can induce a G0/G1 phase arrest.[11]
-
3. Protein Expression Analysis (Western Blotting)
-
Objective: To confirm Hsp90 inhibition by observing the degradation of client proteins and the induction of Hsp70.
-
Protocol:
-
Cells are treated with this compound for a specified duration.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against Hsp90 client proteins (e.g., CDK4, LCK, ERBB2) and Hsp72.[5][6] A loading control (e.g., GAPDH) is used to ensure equal loading.
-
After incubation with secondary antibodies, protein bands are visualized and quantified. A decrease in client proteins and an increase in Hsp72 indicate successful Hsp90 inhibition.[5]
-
4. Clinical Trial Protocol (Phase I, Advanced Solid Tumors)
-
Objective: To determine the safety, maximum tolerated dose (MTD), and recommended Phase II dose of this compound.[14]
-
Protocol:
-
Patients with advanced solid cancers receive this compound as a weekly intravenous infusion over one hour.[5][6]
-
The study employs a dose-escalation design, starting at a low dose (e.g., 2.5 mg/m²) and increasing in subsequent patient cohorts until dose-limiting toxicities (DLTs) are observed.[5][8]
-
The MTD is defined as the highest dose at which one or fewer of six patients experience a DLT.[14]
-
Pharmacokinetic blood samples are collected to measure drug concentration over time.
-
Pharmacodynamic assessments are performed on peripheral blood mononuclear cells and tumor biopsies to measure Hsp72 induction and client protein depletion.[5][14]
-
References
- 1. This compound | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A phase I study of the heat shock protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KOSAN Biosciences, Inc. Presents Promising Phase 1 Data on Second-Generation Hsp90 Inhibitor, this compound, Showing Antitumor Activity in Refractory Breast and Ovarian Cancers at American Society of Clinical Oncology - BioSpace [biospace.com]
- 16. medindia.net [medindia.net]
- 17. A Phase I Trial of the Intravenous Hsp90 Inhibitor this compound (17-DMAG) in Patients with Relapsed Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Alvespimycin: A Promising Strategy to Overcome Imatinib Resistance in Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to targeted therapies like imatinib remains a significant hurdle in cancer treatment. This guide provides a comprehensive comparison of the anti-cancer activity of Alvespimycin, a potent Heat Shock Protein 90 (HSP90) inhibitor, in imatinib-resistant cancer cells. We present key experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms to offer an objective evaluation of this compound's potential as a therapeutic alternative.
Overcoming Imatinib Resistance with this compound: A Data-Driven Comparison
This compound has demonstrated significant efficacy in imatinib-resistant Chronic Myeloid Leukemia (CML) cell lines. Experimental data reveals that these resistant cells are more sensitive to this compound than their imatinib-sensitive counterparts.[1][2][3] This suggests that this compound could be a valuable therapeutic option for patients who have developed resistance to imatinib.[1][2][3]
Comparative Efficacy of this compound in Imatinib-Sensitive and -Resistant CML Cell Lines
| Cell Line | Imatinib Sensitivity | This compound IC50 (48h) | Reference |
| K562 | Sensitive | 50 nM | [1][2][3] |
| K562-RC | Resistant | 31 nM | [1][2][3] |
| K562-RD | Resistant | 44 nM | [1][2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the imatinib-resistant cell lines, K562-RC and K562-RD, exhibit lower IC50 values for this compound compared to the imatinib-sensitive K562 cell line, signifying a more potent cytotoxic effect in the resistant cells.[1][2][3]
Alternative Therapeutic Strategies for Imatinib-Resistant CML
While this compound shows promise, several other tyrosine kinase inhibitors (TKIs) have been developed to overcome imatinib resistance. The following table summarizes some of these alternatives. It is important to note that the data presented here is compiled from various studies and direct head-to-head comparisons with this compound under identical experimental conditions may not be available.
| Drug | Mechanism of Action | Efficacy in Imatinib-Resistant CML | Common Resistant Mutations |
| Dasatinib | Multi-target inhibitor of BCR-ABL and SRC family kinases.[4] | Effective against many imatinib-resistant mutations.[4] | T315I, F317, and V299 mutations show resistance.[4] |
| Nilotinib | Selective BCR-ABL kinase inhibitor.[4] | Approved as a second-line treatment for imatinib-resistant or -intolerant CML.[4] | T315I mutation is a notable exception. |
| Bosutinib | Dual SRC/ABL kinase inhibitor. | Effective in patients resistant or intolerant to imatinib.[4] | T315I and V299L mutations are resistant.[4] |
Understanding the Mechanism of Action: Signaling Pathways
The development of resistance to imatinib in CML is often linked to mutations in the BCR-ABL kinase domain or the activation of alternative signaling pathways.[1] this compound circumvents this by targeting HSP90, a molecular chaperone essential for the stability and function of numerous oncoproteins, including BCR-ABL.[1][2][3][5] By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby inducing cell cycle arrest and apoptosis.[1][2][5]
References
- 1. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Oral Bioavailability of Alvespimycin and Tanespimycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oral bioavailability of two prominent Heat Shock Protein 90 (HSP90) inhibitors: Alvespimycin (17-DMAG) and Tanespimycin (17-AAG). The information presented herein is supported by experimental data from preclinical and clinical studies.
Executive Summary
This compound, a second-generation HSP90 inhibitor, generally exhibits superior oral bioavailability compared to its predecessor, Tanespimycin. This enhanced oral absorption profile is a key pharmacological advantage, potentially leading to more convenient dosing regimens and improved patient compliance in clinical settings. While specific head-to-head comparative studies are limited, preclinical data in canine models demonstrate an oral bioavailability of approximately 40% for this compound. In contrast, Tanespimycin is often characterized by its variable and generally lower oral bioavailability, which has historically necessitated intravenous administration in many clinical trials.
Data Presentation: Oral Bioavailability
| Compound | Species | Oral Bioavailability (F%) | Citation |
| This compound | Dog | ~40% | [1] |
| Tanespimycin | Various | Variable (Specific % not consistently reported) | [2][3] |
Mechanism of Action: HSP90 Inhibition
Both this compound and Tanespimycin are ansamycin antibiotics that function as potent inhibitors of Heat Shock Protein 90 (HSP90).[4][5] HSP90 is a molecular chaperone crucial for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation. These oncoproteins include HER2, Raf-1, Akt, and mutant p53.[6]
By binding to the ATP-binding pocket in the N-terminus of HSP90, both drugs inhibit its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[6]
Figure 1. Simplified signaling pathway of HSP90 inhibition by this compound and Tanespimycin.
Experimental Protocols
The determination of oral bioavailability (F) involves a comparison of the systemic exposure of a drug after oral administration to that after intravenous (IV) administration, where bioavailability is 100%. A typical experimental workflow is outlined below.
General Protocol for Determining Oral Bioavailability in a Preclinical Model (e.g., Dog)
-
Animal Model: Healthy, fasted adult male and female dogs are typically used. A sufficient number of animals are included to ensure statistical power.
-
Drug Formulation and Administration:
-
Intravenous (IV) Administration: The drug is formulated in a suitable vehicle (e.g., saline, dextrose solution) and administered as a single bolus or infusion into a peripheral vein (e.g., cephalic vein). The dose is precisely recorded.
-
Oral (PO) Administration: The drug is formulated in an appropriate vehicle for oral delivery (e.g., capsule, oral gavage solution). The dose is administered to fasted animals, followed by a fixed volume of water to ensure passage into the stomach.
-
-
Blood Sampling:
-
Serial blood samples are collected from a catheterized vein (e.g., jugular vein) at predetermined time points before and after drug administration.
-
A typical sampling schedule might be: pre-dose (0 h), and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]
-
Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and immediately placed on ice.
-
-
Plasma Preparation and Storage:
-
Bioanalytical Method:
-
The concentration of the drug in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7]
-
The method should be validated for linearity, accuracy, precision, and selectivity.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) for both oral and IV routes.
-
The absolute oral bioavailability (F) is calculated using the following formula:
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100
-
Figure 2. Experimental workflow for determining oral bioavailability.
Conclusion
The available evidence strongly suggests that this compound possesses a more favorable oral bioavailability profile than Tanespimycin. This characteristic, combined with other improved pharmaceutical properties such as increased water solubility and reduced metabolic liability, positions this compound as a potentially more viable candidate for oral administration in a clinical setting.[1][4] For researchers and drug development professionals, the enhanced oral bioavailability of this compound represents a significant advancement in the development of HSP90 inhibitors, offering the potential for improved patient convenience and therapeutic outcomes. Further head-to-head clinical studies are warranted to definitively quantify the oral bioavailability of both compounds in humans and to fully elucidate the clinical implications of these differences.
References
- 1. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A physiologically based pharmacokinetic model of this compound in mice and extrapolation to rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
validation of Alvespimycin's therapeutic window in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alvespimycin's (17-DMAG) therapeutic window in preclinical models, evaluating its performance against other prominent HSP90 inhibitors. The information is supported by experimental data to aid in the assessment of its potential as a therapeutic agent.
Executive Summary
This compound, a second-generation, water-soluble HSP90 inhibitor, demonstrates a favorable preclinical profile compared to its predecessor, Tanespimycin (17-AAG). It exhibits potent anti-cancer activity across a range of cell lines and xenograft models. While generally showing greater potency than 17-AAG, its efficacy in comparison to next-generation inhibitors like AT13387 varies depending on the specific preclinical model. This guide synthesizes available data to provide a clear comparison of its therapeutic window.
Data Presentation
In Vitro Cytotoxicity: Comparative IC50 Values
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its alternatives across various cancer cell lines. Lower values indicate greater potency.
| Cell Line | Cancer Type | This compound (17-DMAG) IC50 (nM) | Tanespimycin (17-AAG) IC50 (nM) | Onalespib (AT13387) IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | 50[1][2][3] | ~2300 (induces apoptosis)[1] | - |
| K562-RC (Imatinib-resistant) | Chronic Myeloid Leukemia | 31[1][2][3] | - | - |
| K562-RD (Imatinib-resistant) | Chronic Myeloid Leukemia | 44[1][2][3] | - | - |
| Pediatric Cancers (Median) | Various | 68[4] | - | 41[5] |
| Rhabdomyosarcoma (Median) | Pediatric Sarcoma | 32[4] | - | - |
| Neuroblastoma (Median) | Pediatric Neuroendocrine | 380[4] | - | - |
| SKBR3 | Breast Cancer | 8 (EC50 for Her2 degradation)[6] | - | - |
| SKOV3 | Ovarian Cancer | 46 (EC50 for Her2 degradation)[6] | - | - |
| MDA-MB-231 | Breast Cancer | 4.5[7] | - | - |
| A2058 | Melanoma | 2.1[7] | - | - |
| AGS | Gastric Cancer | 16,000[7] | - | - |
In Vivo Efficacy: Comparative Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the in vivo therapeutic window. The following table summarizes the tumor growth inhibition (TGI) data for this compound and its alternatives.
| Cancer Model | HSP90 Inhibitor | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Alveolar Rhabdomyosarcoma Xenografts | This compound (17-DMAG) | 50 mg/kg, twice weekly | Intermediate to high activity in 3 of 4 xenografts | [4] |
| Pediatric Solid Tumor Xenografts | This compound (17-DMAG) | 50 mg/kg, twice weekly | Minimal activity in most models | [4] |
| Pediatric Solid Tumor Xenografts | Onalespib (AT13387) | 40 or 60 mg/kg, twice weekly | Modest single-agent activity, no objective responses | [5] |
| MDA-MB-231 Xenograft | 17-propargylamine-17-demethoxygeldanamycin | Not Specified | More potent than 17-AAG | [8] |
Mechanism of Action: HSP90 Inhibition
This compound, like other ansamycin-based HSP90 inhibitors, binds to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90).[9] This chaperone protein is essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival.[4][7][10] Inhibition of HSP90 by this compound leads to the ubiquitination and subsequent proteasomal degradation of these client proteins.[5][10] This multi-pronged attack on various oncogenic signaling pathways at once is a key advantage of targeting HSP90. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, particularly HSP70.[6]
Key Signaling Pathways Affected
The inhibition of HSP90 by this compound disrupts several critical cancer-related signaling pathways through the degradation of its client proteins.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/Resazurin Assay)
This protocol outlines a general procedure for determining the IC50 values of HSP90 inhibitors in cancer cell lines.
Detailed Method:
-
Cell Culture: Culture cancer cell lines in their recommended media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with medium containing various concentrations of this compound or control vehicle (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance using a microplate reader.
-
Resazurin Assay: Add resazurin solution to each well and incubate. Measure the fluorescence using a microplate reader.[3]
-
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using appropriate software.
Western Blot Analysis of HSP90 Client Proteins
This protocol is for assessing the degradation of HSP90 client proteins following treatment with this compound.
Detailed Method:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the HSP90 client proteins of interest (e.g., AKT, RAF, CDK4, HER2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound demonstrates a promising preclinical therapeutic window, with superior water solubility and a generally more potent in vitro profile than the first-generation HSP90 inhibitor, 17-AAG.[8][11] Its efficacy against various cancer models, including those resistant to other therapies, highlights its potential.[1][2][3] However, in some preclinical settings, next-generation inhibitors like AT13387 may offer advantages.[5] The data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for researchers in the continued evaluation and development of HSP90 inhibitors for cancer therapy. Further preclinical studies focusing on direct, head-to-head comparisons in a wider range of models are warranted to fully delineate the therapeutic potential of this compound relative to newer agents.
References
- 1. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alvespimycin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Alvespimycin (17-DMAG) is a potent, water-soluble analog of geldanamycin and an inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a chemotherapeutic agent, proper handling and disposal are paramount to ensure personnel safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with the necessary safety precautions.
Personal Protective Equipment (PPE): Researchers must wear appropriate PPE, including:
-
Chemically resistant gloves (nitrile gloves, 4 mil minimum thickness, are recommended; double-gloving is advised for high concentrations or prolonged handling).[3][4]
-
A lab coat or disposable gown.[3]
-
Safety glasses or goggles.[3]
Handling Procedures:
-
All manipulations of this compound should be performed in a certified chemical fume hood or a Class II type B biosafety cabinet to avoid inhalation of aerosols.[3][4]
-
Use Luer-lock syringes to prevent accidental needle detachment.[3]
-
The work area should be covered with an absorbent, plastic-backed pad.[4]
-
Avoid skin contact with the drug. Treat all vials as potentially contaminated.[3]
-
After handling, wash hands thoroughly with soap and water.[4]
This compound Disposal Procedures
This compound waste is categorized as chemotherapeutic waste and must be segregated and disposed of according to institutional and regulatory guidelines. It is crucial to distinguish between trace and bulk chemotherapy waste.
Trace Chemotherapy Waste: This category includes items contaminated with less than 3% of the original drug weight, such as:
-
Empty drug vials
-
Used gloves, gowns, and other PPE
-
Contaminated lab supplies (e.g., pipette tips, tubes)
-
Syringes that have been fully administered
Bulk Chemotherapy Waste: This category includes:
-
Unused or partially used vials of this compound
-
Grossly contaminated PPE
-
Materials used to clean up spills
The following table summarizes the disposal containers for each type of waste:
| Waste Type | Container Type | Description |
| Trace Contaminated Sharps | Yellow, puncture-proof sharps container labeled "CHEMO" | For needles, syringes, and other sharps contaminated with trace amounts of this compound. |
| Trace Contaminated Non-Sharps | Yellow chemotherapy waste bags | For gloves, gowns, labware, and other non-sharp items contaminated with trace amounts of this compound. |
| Bulk this compound Waste | Black RCRA hazardous waste container | For unused or partially used vials, and materials from spill cleanup. |
Step-by-Step Disposal Protocol
-
Segregation at the Point of Generation: Immediately after use, segregate this compound waste into the appropriate containers as described in the table above.
-
Container Management:
-
Do not overfill containers.
-
Keep containers sealed when not in use.
-
Label containers clearly with the contents ("this compound Waste") and the date.
-
-
Spill Management:
-
In case of a spill, alert others in the area.
-
Wear appropriate PPE, including double gloves and a respirator if the spill is large or involves a powder.
-
Absorb liquid spills with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid aerosolization.
-
Clean the spill area with a detergent solution, followed by water.[4]
-
All materials used for spill cleanup must be disposed of as bulk chemotherapeutic waste in a black RCRA container.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of all this compound waste containers.
-
Chemotherapeutic waste is typically disposed of via incineration.
-
Experimental Protocols
Visualizing Key Processes
To aid in understanding the procedures and mechanisms, the following diagrams are provided.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Essential Safety and Logistics for Handling Alvespimycin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Alvespimycin is paramount. This guide provides immediate, essential information and procedural steps to minimize exposure and ensure a safe laboratory environment.
This compound, a derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90) and is classified as a toxic and hazardous compound.[1] Handling should only be performed by personnel trained and familiar with the management of potent active pharmaceutical ingredients.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, based on guidelines for cytotoxic drugs.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves is recommended.[2][3] The outer glove should be worn over the gown cuff, and the inner glove underneath.[2] Gloves should be changed immediately if contaminated or damaged.[2] |
| Body Protection | Gown | A disposable, long-sleeved, impervious gown made of a material like polyethylene-coated polypropylene should be worn.[2] The gown should have a closed back and knit cuffs.[2] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator, such as an N95 or a full-face respirator, should be used, especially when there is a risk of aerosolization or when handling the powder form.[1][2][4] |
| Eye Protection | Goggles/Face Shield | Chemical safety goggles or a full-face shield must be worn to protect against splashes.[1][2][5] |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step procedure is crucial for minimizing risk during the handling of this compound. The following workflow outlines the key stages from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, gowns, labware, and cleaning materials, must be treated as cytotoxic waste.[5][6]
-
Containerization : Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[5][7]
-
Regulatory Compliance : Disposal must be carried out in strict accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[1][4] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.[5]
-
Don PPE : If not already wearing it, put on the full recommended personal protective equipment.[5]
-
Contain the Spill : Use a chemical spill kit to absorb the material.[5] For powdered spills, avoid creating dust.[4][7]
-
Clean and Decontaminate : Carefully clean the spill area with an appropriate deactivating solution, followed by a thorough wash with soap and water.[5]
-
Dispose of Waste : All materials used for cleanup must be disposed of as cytotoxic waste.[5]
-
Report the Incident : Document and report the spill to your laboratory supervisor and EHS department as per institutional policy.[5]
By adhering to these safety protocols, researchers can significantly reduce the risks associated with handling the potent cytotoxic agent, this compound, ensuring a safer working environment for all personnel.
References
- 1. selleckchem.com [selleckchem.com]
- 2. halyardhealth.com [halyardhealth.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. ipservices.care [ipservices.care]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
